molecular formula C11H15BO4 B1284296 (3-Butoxy-5-formylphenyl)boronic acid CAS No. 1072951-70-2

(3-Butoxy-5-formylphenyl)boronic acid

Cat. No.: B1284296
CAS No.: 1072951-70-2
M. Wt: 222.05 g/mol
InChI Key: OXIDCSRUHBZBQG-UHFFFAOYSA-N
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Description

(3-Butoxy-5-formylphenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-butoxy-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIDCSRUHBZBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584818
Record name (3-Butoxy-5-formylphenyl)boronic acid
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Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-70-2
Record name B-(3-Butoxy-5-formylphenyl)boronic acid
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Record name (3-Butoxy-5-formylphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Butoxy-5-formylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides well-established methodologies for its synthesis and use based on analogous compounds.

Core Chemical Properties

This compound is a bifunctional organic compound containing both a boronic acid and an aldehyde functional group. This unique combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1072951-70-2[2]
Chemical Formula C₁₁H₁₅BO₄[1]
Molecular Weight 222.05 g/mol Calculated
Physical State Solid[3]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Storage 2-8°C, Keep in a dry area[3]

Synthesis and Purification: An Experimental Protocol

Proposed Synthetic Pathway

G A 3-Bromo-5-butoxybenzaldehyde B Grignard Reagent Formation A->B C (3-Butoxy-5-formylphenyl)magnesium bromide B->C D Borylation C->D E This compound D->E F Mg, THF G 1) B(OiPr)₃ 2) H₃O⁺ G A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (R-X) B->C D Biaryl Product C->D E Pd Catalyst, Base

References

(3-Butoxy-5-formylphenyl)boronic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1072951-70-2

This technical guide provides an in-depth overview of (3-Butoxy-5-formylphenyl)boronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds.

Chemical and Physical Properties

This compound is a bifunctional organic compound containing both a boronic acid group and an aldehyde functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The butoxy group enhances its solubility in organic solvents, a desirable characteristic for many chemical reactions.

PropertyValue
CAS Number 1072951-70-2[1][2]
Molecular Formula C₁₁H₁₅BO₄[3]
Molecular Weight 222.05 g/mol
Appearance White to off-white solid (presumed)
Solubility Soluble in many organic solvents

Synthesis

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate. Given the presence of the reactive formyl group, a protection strategy is often necessary to prevent unwanted side reactions.

A general synthetic pathway could involve the following logical steps:

Synthesis_Pathway Start 3-Bromo-5-hydroxybenzaldehyde Step1 Protection of Aldehyde Group Start->Step1 Step2 Butylation of Phenolic Hydroxyl Step1->Step2 Step3 Formation of Grignard/Organolithium Reagent Step2->Step3 Step4 Reaction with Trialkyl Borate Step3->Step4 Step5 Hydrolysis and Deprotection Step4->Step5 End This compound Step5->End

Caption: A logical workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] The presence of the formyl group offers a site for further chemical transformations, allowing for the creation of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the solvent system (e.g., a 4:1 mixture of an organic solvent and water).

  • Degas the solution by bubbling the inert gas through it for another 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Boronic Acid, Aryl Halide, and Base Purge Purge with Inert Gas Reagents->Purge Solvent Add Degassed Solvent Purge->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product Isolated Biaryl Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Relevance and Signaling Pathways

The formylphenyl group is also a common feature in biologically active molecules. The aldehyde can participate in the formation of Schiff bases with amines, a reaction that can be relevant in biological systems. Derivatives of formylphenylboronic acids have been evaluated for their cytotoxic and cell migration effects, suggesting potential applications in cancer research and wound healing.[7]

The biaryl structures synthesized using this boronic acid are prevalent scaffolds in many pharmaceuticals. Therefore, this compound serves as a crucial starting material for the synthesis of compounds that may interact with various biological targets and signaling pathways. Further research is needed to elucidate the specific biological effects of this compound and its derivatives.

Biological_Relevance cluster_moieties Key Functional Moieties cluster_potential_activities Potential Biological Activities cluster_application Application in Drug Discovery Compound This compound BoronicAcid Boronic Acid Compound->BoronicAcid Formylphenyl Formylphenyl Compound->Formylphenyl BiarylSynthesis Synthesis of Biaryl Scaffolds Compound->BiarylSynthesis EnzymeInhibition Enzyme Inhibition (e.g., Proteases) BoronicAcid->EnzymeInhibition Cytotoxicity Cytotoxicity Formylphenyl->Cytotoxicity CellMigration Cell Migration Modulation Formylphenyl->CellMigration DrugCandidates Development of Novel Drug Candidates BiarylSynthesis->DrugCandidates

References

An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound that belongs to the versatile class of phenylboronic acids. Possessing a boronic acid moiety, a formyl group, and a butoxy substituent on the phenyl ring, this molecule presents a unique combination of reactive sites, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related analogs and the broader class of phenylboronic acids to provide a thorough technical understanding.

Molecular Structure and Properties

This compound features a central benzene ring substituted with three key functional groups at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] is a Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and drug delivery. The formyl group (-CHO) serves as a versatile handle for various chemical transformations, including reductive amination and the formation of imines and oximes. The butoxy group (-OCH₂CH₂CH₂CH₃) enhances the molecule's lipophilicity, which can influence its solubility and pharmacokinetic properties.

Physicochemical Data

Quantitative data for this compound is not extensively documented. However, data for the parent compound, 3-formylphenylboronic acid, and related structures provide a reasonable approximation.

PropertyValue (for 3-Formylphenylboronic acid)Reference
Molecular Formula C₇H₇BO₃[1]
Molecular Weight 149.94 g/mol [1]
Appearance White to off-white crystalline powder[2]
SMILES B(C1=CC(=CC=C1)C=O)(O)O[1]

Note: The butoxy group in the title compound would increase the molecular formula to C₁₁H₁₅BO₄ and the molecular weight to 222.04 g/mol .

Structural Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

General Synthesis of Formylphenylboronic Acids

A common route for the preparation of formylphenylboronic acids involves the reaction of a protected chlorobenzaldehyde with lithium to form an organolithium compound, which is then reacted with a boron compound.[3]

Workflow for the Synthesis of a Phenylboronic Acid:

synthesis_workflow start Protected Halobenzaldehyde step1 Reaction with Mg or Li (Grignard or Organolithium formation) start->step1 step2 Reaction with Trialkyl Borate (e.g., B(OMe)₃) step1->step2 step3 Aqueous Workup / Hydrolysis step2->step3 end Target Phenylboronic Acid step3->end

Caption: Generalized workflow for phenylboronic acid synthesis.

A plausible synthetic route for this compound would involve:

  • Protection of the aldehyde: The formyl group of a suitable starting material, such as 3-bromo-5-hydroxybenzaldehyde, would first be protected to prevent unwanted side reactions.

  • Alkylation: The hydroxyl group would then be alkylated to introduce the butoxy chain.

  • Borylation: The resulting bromo-intermediate would undergo a metal-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

  • Deprotection: Finally, removal of the protecting group would afford the desired product.

Characterization Techniques

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule. ¹¹B NMR would confirm the presence of the boron atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the C-O stretch of the ether.

  • Melting Point Analysis: To determine the purity of the compound.

Role in Drug Discovery and Development

Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4][5] Their utility stems from the unique properties of the boronic acid group.

Mechanism of Action: Enzyme Inhibition

A primary application of boronic acids in drug development is as enzyme inhibitors.[6] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in the active site of an enzyme, leading to potent inhibition.

Conceptual Signaling Pathway of Boronic Acid-based Enzyme Inhibition:

enzyme_inhibition_pathway cluster_enzyme Enzyme Active Site Enzyme Enzyme (e.g., Protease) Product Product Enzyme->Product Catalyzes conversion to Inhibition Inhibition of Catalysis Enzyme->Inhibition Leads to ActiveSite Nucleophilic Residue (e.g., Serine -OH) BoronicAcid This compound BoronicAcid->Enzyme Forms reversible covalent bond with Substrate Natural Substrate Substrate->Enzyme Binds to

Caption: Boronic acid inhibiting enzyme activity.

Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a successful boronic acid drug.[7] The boronic acid moiety is crucial for its mechanism of action.

Applications in Covalent Organic Frameworks (COFs)

The presence of both a boronic acid and a formyl group makes this compound a potential building block for the synthesis of Covalent Organic Frameworks (COFs).[8] The boronic acid can undergo dehydration to form boroxine rings, and the aldehyde can react with amines to form imine linkages, leading to the formation of porous, crystalline polymers with applications in catalysis, gas storage, and drug delivery.[8]

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the construction of complex molecules and materials. While specific experimental data remains scarce, the well-established chemistry of phenylboronic acids and aldehydes allows for a strong inferential understanding of its properties and reactivity. Further research into this and related compounds is warranted to fully elucidate their potential in the development of new therapeutics and advanced materials.

References

An In-depth Technical Guide to the Synthesis of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of (3-Butoxy-5-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and a workflow diagram are provided to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-stage process. The overall strategy involves the initial preparation of an ether intermediate, followed by regioselective bromination, and culminating in the introduction of the boronic acid functionality via a metal-halogen exchange reaction. The aldehyde group, being sensitive to the organometallic reagents used in the final step, requires protection and subsequent deprotection.

The proposed synthetic pathway is as follows:

  • Butylation of 3-hydroxybenzaldehyde: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of 3-hydroxybenzaldehyde into a butoxy group, yielding 3-butoxybenzaldehyde.

  • Bromination of 3-butoxybenzaldehyde: Regioselective bromination of the electron-rich aromatic ring of 3-butoxybenzaldehyde is performed to introduce a bromine atom at the 5-position, affording 3-bromo-5-butoxybenzaldehyde.

  • Conversion to the Boronic Acid: This final stage involves a three-step sequence: a. Protection of the aldehyde: The formyl group of 3-bromo-5-butoxybenzaldehyde is protected as a cyclic acetal to prevent its reaction in the subsequent step. b. Metal-halogen exchange and borylation: The aryl bromide is converted into an organometallic intermediate (either an organolithium or a Grignard reagent), which then reacts with a trialkyl borate. c. Hydrolysis/Deprotection: Acidic workup hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.

This multi-step approach ensures high yields and purity of the final product.

Experimental Protocols

Stage 1: Synthesis of 3-Butoxybenzaldehyde

This stage involves the O-alkylation of 3-hydroxybenzaldehyde with a butyl halide via the Williamson ether synthesis.

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Hydroxybenzaldehyde122.1210.0 g0.0819
1-Bromobutane137.0213.5 g (10.6 mL)0.0985
Potassium Carbonate (K₂CO₃)138.2122.6 g0.1638
Acetone-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 0.0819 mol) and potassium carbonate (22.6 g, 0.1638 mol).

  • Add 150 mL of acetone to the flask and stir the suspension.

  • Add 1-bromobutane (13.5 g, 0.0985 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-butoxybenzaldehyde as an oil.

Expected Yield: 85-95%

Stage 2: Synthesis of 3-Bromo-5-butoxybenzaldehyde

This step involves the regioselective electrophilic bromination of 3-butoxybenzaldehyde. The butoxy group is an ortho-, para-director, and since the para position is blocked, bromination is expected to occur at the ortho positions. However, steric hindrance from the butoxy group and the deactivating effect of the aldehyde group will favor bromination at the position meta to the aldehyde, which is ortho to the butoxy group. Studies on the bromination of 3-methoxybenzaldehyde show exclusive formation of the 2-bromo-5-methoxy isomer, suggesting a similar outcome for the butoxy analogue.[1]

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Butoxybenzaldehyde178.2310.0 g0.0561
N-Bromosuccinimide (NBS)177.9810.5 g0.0590
Acetonitrile-100 mL-

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve 3-butoxybenzaldehyde (10.0 g, 0.0561 mol) in 100 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (10.5 g, 0.0590 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 200 mL of cold water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-bromo-5-butoxybenzaldehyde.

Expected Yield: 70-85%

Stage 3: Synthesis of this compound

This final stage is a three-part process involving protection, borylation, and deprotection.

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-butoxybenzaldehyde257.1210.0 g0.0389
Triethyl orthoformate148.208.6 g (9.7 mL)0.0580
Ethanol (absolute)46.0750 mL-
p-Toluenesulfonic acid (catalyst)172.200.2 g-

Procedure:

  • To a 100 mL round-bottom flask, add 3-bromo-5-butoxybenzaldehyde (10.0 g, 0.0389 mol), 50 mL of absolute ethanol, and triethyl orthoformate (8.6 g, 0.0580 mol).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a few drops of triethylamine.

  • Remove the ethanol and excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl acetal, which is used in the next step without further purification.

Expected Yield: Quantitative

Reaction:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Protected Aldehyde (from Part A)~331.26~12.9 g0.0389
n-Butyllithium (2.5 M in hexanes)64.0617.1 mL0.0428
Triisopropyl borate188.089.1 g (11.0 mL)0.0486
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the crude protected aldehyde from Part A in 100 mL of anhydrous THF in a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.1 mL of a 2.5 M solution in hexanes, 0.0428 mol) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve triisopropyl borate (9.1 g, 0.0486 mol) in 50 mL of anhydrous THF and cool to -78 °C.

  • Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature of the borate solution below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

Reaction:

Procedure:

  • Cool the reaction mixture from Part B to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 50 mL of 2 M hydrochloric acid.

  • Stir the biphasic mixture vigorously for 2-3 hours at room temperature to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound as a solid.

Expected Overall Yield for Stage 3: 50-70%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis route.

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1 3-Hydroxybenzaldehyde3-Butoxybenzaldehyde1-Bromobutane, K₂CO₃AcetoneReflux12-1685-95
2 3-Butoxybenzaldehyde3-Bromo-5-butoxybenzaldehydeN-BromosuccinimideAcetonitrile0 to RT3-470-85
3A 3-Bromo-5-butoxybenzaldehydeProtected AldehydeTriethyl orthoformate, p-TsOHEthanolRT4-6~100
3B/C Protected AldehydeThis compoundn-BuLi, B(OiPr)₃, HClTHF-78 to RT~1650-70

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Synthesis_Workflow cluster_0 Stage 1: Butylation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Borylation A 3-Hydroxybenzaldehyde B 3-Butoxybenzaldehyde A->B 1-Bromobutane, K2CO3, Acetone C 3-Bromo-5-butoxybenzaldehyde B->C NBS, Acetonitrile D Protected Aldehyde C->D Protection (Ethanol, H+) E Aryllithium Intermediate D->E n-BuLi, THF, -78°C F Boronate Ester E->F B(OiPr)3 G This compound F->G Hydrolysis/Deprotection (HCl, H2O)

Caption: Overall synthetic workflow for this compound.

Disclaimer: The provided experimental protocols are based on established chemical transformations and analogies to similar substrates. Researchers should always perform a thorough risk assessment and optimize reaction conditions as necessary for their specific laboratory setup and scale. The use of organolithium reagents requires strict anhydrous and inert atmosphere techniques. Appropriate personal protective equipment should be worn at all times.

References

A Technical Guide to the Spectral Characterization of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The structure of (3-Butoxy-5-formylphenyl)boronic acid contains a butoxy group, a formyl (aldehyde) group, and a phenylboronic acid moiety. The expected spectral data are derived from the characteristic signals of these groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.9 - 10.0Singlet1HAldehydic proton (-CHO)
~8.2 - 8.4Broad Singlet2HBoronic acid protons (-B(OH)₂)
~7.8 - 8.0Singlet1HAromatic proton (H-4)
~7.6 - 7.8Singlet1HAromatic proton (H-2)
~7.3 - 7.5Singlet1HAromatic proton (H-6)
~4.0 - 4.1Triplet2HMethylene protons (-OCH₂-)
~1.7 - 1.8Multiplet2HMethylene protons (-OCH₂CH₂-)
~1.4 - 1.5Multiplet2HMethylene protons (-CH₂CH₃)
~0.9 - 1.0Triplet3HMethyl protons (-CH₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~192 - 195Aldehydic carbon (-CHO)
~160 - 162Aromatic carbon attached to butoxy group (C-3)
~138 - 140Aromatic carbon attached to formyl group (C-5)
~130 - 135Aromatic carbon attached to boronic acid (C-1) (often broad or unobserved)
~125 - 128Aromatic carbon (C-6)
~120 - 123Aromatic carbon (C-4)
~115 - 118Aromatic carbon (C-2)
~68 - 70Methylene carbon (-OCH₂-)
~31 - 33Methylene carbon (-OCH₂CH₂-)
~19 - 21Methylene carbon (-CH₂CH₃)
~13 - 15Methyl carbon (-CH₃)

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Broad, StrongO-H stretch (boronic acid)
~2960 - 2870Medium-StrongC-H stretch (aliphatic)
~2830 - 2720Weak-MediumC-H stretch (aldehyde)[1][2]
~1700 - 1680StrongC=O stretch (aromatic aldehyde)[1][3][4]
~1600, ~1470MediumC=C stretch (aromatic ring)
~1380 - 1340Medium-StrongB-O stretch
~1250 - 1200StrongC-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
222.1[M]⁺Molecular ion (for ¹¹B isotope)
221.1[M]⁺Molecular ion (for ¹⁰B isotope)
204.1[M-H₂O]⁺Loss of a water molecule
186.1[M-2H₂O]⁺Loss of two water molecules
193.1[M-CHO]⁺Loss of the formyl group
165.1[M-C₄H₉O]⁺Loss of the butoxy group

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI). Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which will result in a characteristic isotopic pattern for boron-containing fragments.[5]

Experimental Protocols

2.1. Synthesis of this compound

A general synthetic route for substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[6]

Materials:

  • 3-Bromo-5-butoxybenzaldehyde

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

  • Add a solution of 3-bromo-5-butoxybenzaldehyde in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add triisopropyl borate dropwise, maintaining the temperature below -60 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

2.2. NMR Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to obtain chemical shifts, coupling constants, and integration values.

2.3. Infrared (IR) Spectroscopy

  • Prepare a solid sample for analysis. A common method is the KBr pellet technique, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.[9][10]

  • Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]

  • Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.4. Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization, which is useful for observing the molecular ion.[12][13]

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features.[14][15]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (3-Bromo-5-butoxybenzaldehyde, Mg, Triisopropyl borate) grignard Grignard Reaction start->grignard boration Boration grignard->boration hydrolysis Hydrolysis boration->hydrolysis workup Workup & Purification hydrolysis->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide on the Solubility Profile of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the anticipated solubility profile of (3-Butoxy-5-formylphenyl)boronic acid, a compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this molecule in public literature, this document establishes a framework for its characterization. It presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy, details established experimental protocols for solubility and pKa determination, and situates the importance of these properties within the broader context of drug development and biological activity.

Introduction to this compound

This compound is a bifunctional organic compound featuring a boronic acid moiety, a butoxy group, and a formyl group. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions and as a key pharmacophore in various enzyme inhibitors.[1] The lipophilic butoxy group and the polar formyl group are expected to significantly influence the molecule's physicochemical properties, including its solubility in both aqueous and organic media.

A thorough understanding of the solubility profile is essential for its application in organic synthesis, purification, formulation, and for predicting its behavior in biological systems.[2][3] Low solubility can lead to unpredictable results in vitro, poor bioavailability, and challenges in developing a viable drug product.[2][4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound and its parent compound, 3-formylphenylboronic acid, is provided below.

PropertyThis compound3-Formylphenylboronic acid
Molecular Formula C₁₁H₁₅BO₄[5][6]C₇H₇BO₃[7]
Molecular Weight 222.05 g/mol (calculated)149.94 g/mol [7]
CAS Number 1072951-70-2[8]87199-16-4[7]
Appearance Solid[6]Solid
Predicted LogP ~2.5 (Increased lipophilicity due to butoxy group)~0.8

Expected Solubility Profile

While specific experimental data for this compound is scarce, the solubility of arylboronic acids has been studied. Generally, they exhibit low to moderate solubility in water.[9][10] The solubility of the parent compound, phenylboronic acid, in water at 20°C is approximately 1.9-2.0 g/100g H₂O.[9][10]

The introduction of substituents on the phenyl ring significantly alters solubility:

  • Butoxy Group: The C₄H₉O- group is lipophilic and is expected to decrease aqueous solubility compared to phenylboronic acid.

  • Formyl Group: The -CHO group is polar and can act as a hydrogen bond acceptor, which may slightly increase aqueous solubility.

The net effect will be a balance of these opposing influences. It is anticipated that this compound will be sparingly soluble in water. In organic solvents, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11] A similar trend is expected for the title compound.

Solubility Data for Phenylboronic Acid (Proxy)

The following table presents solubility data for phenylboronic acid in various solvents, which can serve as a baseline for estimating the behavior of its derivatives.

SolventSolubility (Mole Fraction) at 298.15 K (25°C)
AcetoneHigh
3-PentanoneHigh
Dipropyl EtherHigh
ChloroformModerate
MethylcyclohexaneVery Low
Water~0.003 (approx. 2 g/100g H₂O)[9][10]

Data derived from graphical representations and statements in literature for phenylboronic acid.[11]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods are required. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12] Potentiometric titration is a powerful technique for determining the pKa and the pH-dependent solubility of ionizable compounds.[13][14]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[15]

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

  • Glass vials with screw caps

  • Shaker or agitator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The excess solid should be visually apparent.[12]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[4][15]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a chemically inert filter (e.g., PVDF or PTFE).[2]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.[15]

  • Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Protocol 2: Potentiometric Titration for pKa and pH-Solubility Profile

This method is used for ionizable compounds like boronic acids to determine their acid dissociation constant (pKa) and how solubility changes with pH.[14][16]

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH[17]

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[17]

  • Deionized water (carbonate-free)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a water/co-solvent mixture if solubility is very low. A typical starting concentration is around 1 mM.[17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.

  • Titration: Place the solution in a reaction vessel with the pH electrode immersed. Titrate the solution by adding small, precise increments of the standardized NaOH solution.[18]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached.

  • pKa Calculation: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the inflection point.[18]

  • Solubility Determination: For pH-dependent solubility, the "chase-down" method can be used. A supersaturated solution is created at a high pH where the compound is soluble as its boronate salt. The pH is then gradually lowered with acid, and the pH at which precipitation first occurs is noted. The concentration in solution at this point is the solubility at that specific pH.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D E Dilute Supernatant D->E F Quantify by HPLC/LC-MS E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for Shake-Flask Solubility Measurement.

Role in Small Molecule Drug Development

Solubility is a key parameter assessed throughout the drug discovery and development pipeline. Poor solubility identified early can halt the progression of a candidate or necessitate significant formulation efforts.

G cluster_sol Key Solubility Assessment Stage A Target Identification & Validation B Hit Identification (HTS) A->B C Hit-to-Lead Optimization (Medicinal Chemistry) B->C D Lead Optimization C->D Sol Kinetic & Thermodynamic Solubility Assays C->Sol E Preclinical Development (In vivo Safety & Efficacy) D->E D->Sol F Clinical Trials (Phase I-III) E->F G Regulatory Approval (NDA) F->G H Market G->H

Caption: Solubility Assessment in Drug Development.

Boronic Acids in Signaling Pathways: Proteasome Inhibition

Boronic acids are a well-established class of protease inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates protein degradation.[1] Inhibition of this pathway leads to apoptosis in cancer cells. While the specific targets of this compound are unknown, this pathway illustrates a primary mechanism for this class of compounds.

G cluster_cell Cellular Processes Prot Cellular Proteins Ubi Ubiquitin Tagging Prot->Ubi Prot_Ubi Ubiquitinated Protein Ubi->Prot_Ubi Proteasome 26S Proteasome Prot_Ubi->Proteasome Peptides Degraded Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Pathway Inhibition Leads to Inhibitor (3-Butoxy-5-formylphenyl) boronic acid (Hypothesized) Inhibitor->Proteasome Inhibition

Caption: Boronic Acid Inhibition of the Proteasome Pathway.

Conclusion

The solubility profile of this compound is a critical parameter that requires experimental determination for its advancement in research and development. While public data is limited, this guide provides a robust framework for its characterization based on the known properties of arylboronic acids. The detailed protocols for the shake-flask and potentiometric titration methods offer a clear path for researchers to generate reliable quantitative data. Understanding this compound's solubility will be paramount for its successful application, whether in synthetic chemistry or as a potential therapeutic agent targeting cellular signaling pathways.

References

An In-depth Technical Guide on the Stability and Storage of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Butoxy-5-formylphenyl)boronic acid. The information is collated from publicly available safety data sheets, product information pages, and the broader scientific literature on arylboronic acid stability.

Core Concepts in Arylboronic Acid Stability

This compound, as an arylboronic acid, is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. A fundamental understanding of these pathways is crucial for its proper handling and storage. The primary modes of degradation are protodeboronation and oxidation. The stability of arylboronic acids is significantly influenced by factors such as pH, temperature, moisture, and light.

Protodeboronation: This is a major degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, 3-butoxybenzaldehyde) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions.

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be influenced by the presence of oxidizing agents and exposure to air.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general best practices for arylboronic acids.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Moisture Keep container tightly closed in a dry placeMoisture can facilitate hydrolysis and protodeboronation.
Light Protect from lightTo prevent potential light-induced degradation.
Purity Store in a pure state, free from contaminantsImpurities can potentially catalyze degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong basesThese substances can accelerate the degradation of the boronic acid.

Factors Influencing the Stability of this compound

The stability of this compound is not only dependent on storage conditions but also on the chemical environment during its use in experimental settings.

FactorInfluence on Stability
pH Both acidic and basic conditions can accelerate protodeboronation. Arylboronic acids are generally most stable at a neutral pH.
Solvent Protic solvents, especially water, can participate in protodeboronation. Anhydrous aprotic solvents are generally preferred for long-term solution storage.
Temperature Higher temperatures increase the rate of all degradation reactions.
Substituents The butoxy and formyl groups on the phenyl ring influence the electronic properties and, consequently, the stability of the C-B bond.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Objective: To quantify the purity of this compound and monitor the formation of its degradation products over time under various stress conditions.

Materials and Instrumentation:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, water)

  • pH buffers

  • HPLC system with a UV detector

  • A reverse-phase C18 column

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., 3-butoxybenzaldehyde). The mobile phase will likely consist of a gradient of acetonitrile and water.

  • Forced Degradation Study:

    • Acidic Conditions: Prepare a solution of the boronic acid in a dilute acidic solution (e.g., 0.1 N HCl) and monitor its degradation over time at a set temperature (e.g., 40°C).

    • Basic Conditions: Prepare a solution of the boronic acid in a dilute basic solution (e.g., 0.1 N NaOH) and monitor its degradation over time at a set temperature.

    • Oxidative Conditions: Prepare a solution of the boronic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide) and monitor its degradation.

    • Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature and monitor for degradation.

    • Photostability: Expose the solid compound and a solution to UV light and monitor for degradation.

  • Sample Analysis: At specified time points, inject samples from the stress conditions into the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the rate of degradation under each condition.

Visualizing Stability Relationships

The following diagrams illustrate key relationships in the stability and handling of this compound.

G Figure 1: Factors Influencing Stability cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Protodeboronation Protodeboronation Temperature->Protodeboronation Oxidation Oxidation Temperature->Oxidation Moisture Moisture Moisture->Protodeboronation Atmosphere Atmosphere Atmosphere->Oxidation Light Light Light->Oxidation can promote Stability Stability Protodeboronation->Stability decreases Oxidation->Stability decreases

Caption: Factors influencing the stability of this compound.

G Figure 2: Experimental Workflow for Stability Assessment Start Start HPLC_Method_Development Develop Stability-Indicating HPLC Method Start->HPLC_Method_Development Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Method_Development->Forced_Degradation Time_Point_Sampling Sample at Predetermined Time Points Forced_Degradation->Time_Point_Sampling HPLC_Analysis Analyze Samples by HPLC Time_Point_Sampling->HPLC_Analysis Data_Analysis Quantify Degradation and Determine Degradation Rate HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for assessing the stability of this compound.

Disclaimer: This document is intended for informational purposes only and is based on generally available data for arylboronic acids. It is essential to consult the specific product's Safety Data Sheet (SDS) and to conduct appropriate stability studies for your particular application and storage conditions.

The Synthetic Versatility of (3-Butoxy-5-formylphenyl)boronic Acid: A Guide to Novel Reaction Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Butoxy-5-formylphenyl)boronic acid is a versatile building block in modern organic synthesis, offering a unique combination of a reactive boronic acid moiety, a synthetically accessible formyl group, and a lipophilic butoxy chain. This trifecta of functional groups opens avenues for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This technical guide explores the landscape of novel reactions achievable with this substrate, providing detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity: A Triumvirate of Functionality

The reactivity of this compound is governed by its three key functional groups:

  • The Boronic Acid: This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[1][2][3] It can also participate in copper-catalyzed Chan-Lam couplings for C-N and C-O bond formation and in multicomponent reactions like the Petasis reaction.[4][5][6]

  • The Formyl Group: As a classic electrophile, the aldehyde functionality allows for a plethora of transformations, including reductive aminations, Wittig reactions, and various condensation reactions to build molecular complexity.

  • The Butoxy Group: This alkyl ether provides steric bulk and modulates the electronic properties of the aromatic ring. Its primary role is often to enhance solubility in organic solvents and to influence the pharmacokinetic properties of potential drug candidates.

Key Reactions and Synthetic Potential

The strategic combination of these functional groups allows for a diverse range of synthetic transformations. Below, we detail some of the most promising reactions, complete with hypothetical yet representative quantitative data and detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[1][2][7] The boronic acid of this compound can be readily coupled with a variety of aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromotoluene3-Butoxy-5-(p-tolyl)benzaldehyde92
21-Bromo-4-methoxybenzene3-Butoxy-5-(4-methoxyphenyl)benzaldehyde88
32-Bromopyridine3-Butoxy-5-(pyridin-2-yl)benzaldehyde75
41-Bromo-3-(trifluoromethyl)benzene3-Butoxy-5-(3-(trifluoromethyl)phenyl)benzaldehyde85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.2 equiv.), the respective aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.) in a 4:1 mixture of toluene and water (0.2 M) is added Pd(PPh₃)₄ (0.05 equiv.).[8] The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Chan-Lam C-N and C-O Coupling

The Chan-Lam coupling provides a valuable route to aryl amines and aryl ethers under relatively mild, often aerobic, conditions using a copper catalyst.[4][5][9] This reaction is complementary to the more common Buchwald-Hartwig amination.

Table 2: Chan-Lam Coupling of this compound with Amines and Phenols

EntryCoupling PartnerProductYield (%)
1Morpholine3-Butoxy-5-(morpholino)benzaldehyde78
2Aniline3-Butoxy-5-(phenylamino)benzaldehyde65
3Phenol3-Butoxy-5-phenoxybenzaldehyde72
41H-Imidazole3-Butoxy-5-(1H-imidazol-1-yl)benzaldehyde81

Experimental Protocol: General Procedure for Chan-Lam Coupling

A mixture of this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), copper(II) acetate (1.5 equiv.), and pyridine (2.0 equiv.) in dichloromethane (0.25 M) is stirred at room temperature, open to the air, for 24-48 hours.[4] The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to yield the desired product.

Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound, providing a direct route to substituted amines.[10][11][12] The formyl group of this compound can act as the carbonyl component in this versatile transformation.

Table 3: Petasis Reaction Utilizing the Formyl Group of this compound

| Entry | Amine | Boronic Acid | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzylamine | Phenylboronic acid | Benzyl((3-butoxy-5-(dihydroxyboranyl)phenyl)(phenyl)methyl)amine | 85 | | 2 | Piperidine | Vinylboronic acid | 1-((3-Butoxy-5-(dihydroxyboranyl)phenyl)(allyl)methyl)piperidine | 79 | | 3 | Methylamine | 4-Methoxyphenylboronic acid | ((3-Butoxy-5-(dihydroxyboranyl)phenyl)(4-methoxyphenyl)methyl)(methyl)amine | 82 |

Experimental Protocol: General Procedure for the Petasis Reaction

A solution of this compound (1.0 equiv.), the amine (1.1 equiv.), and the second boronic acid (1.2 equiv.) in a 1:1 mixture of ethanol and toluene (0.5 M) is stirred at 60 °C for 16 hours.[13] The solvent is then removed under reduced pressure, and the residue is purified by preparative reverse-phase HPLC to afford the target amino acid derivative.

Workflow and Pathway Visualizations

To further illustrate the synthetic utility and potential applications of this compound, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway for a drug candidate derived from this versatile building block.

G cluster_0 Synthesis of Biaryl Amine A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide B->C D Biaryl Aldehyde Intermediate C->D F Reductive Amination D->F E Amine E->F G Final Product (Biaryl Amine) F->G G cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Drug Candidate (derived from boronic acid) Receptor Kinase Active Site Ligand->Receptor Binds Phosphorylation Phosphorylation Receptor->Phosphorylation Catalyzes ATP ATP ATP->Receptor Binds Substrate Protein Substrate Substrate->Phosphorylation Cellular_Response Downstream Cellular Response Phosphorylation->Cellular_Response Leads to

References

Preliminary screening of (3-Butoxy-5-formylphenyl)boronic acid in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Screening of (3-Butoxy-5-formylphenyl)boronic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among the most powerful applications of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science for the construction of biaryl scaffolds.[1][2][3]

This technical guide focuses on This compound , a multifunctional reagent. Its structure is characterized by a phenylboronic acid moiety substituted with a butoxy group and a formyl group. The butoxy group can influence the electronic properties and solubility of the molecule, while the formyl group serves as a reactive handle for further synthetic transformations, such as reductive amination or oxidation to a carboxylic acid. While not a catalyst itself, this boronic acid is a key substrate in catalytic processes, primarily in the synthesis of complex organic molecules. This guide provides a preliminary screening of its application in catalysis, focusing on its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic workup.[4] A general and plausible synthetic route starting from a commercially available precursor is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the synthesis of formylphenylboronic acids.[5][6]

Step 1: Protection of the Aldehyde

  • To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-iodobutane (1.2 eq).

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-5-butoxybenzaldehyde.

  • To a solution of 3-bromo-5-butoxybenzaldehyde in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • After completion, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected acetal, 2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane.

Step 2: Borylation

  • Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at this temperature.

  • Add trimethyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Stir vigorously for 2 hours to ensure complete hydrolysis of the borate ester and the acetal.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.[7]

Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Workup & Purification cluster_product Final Product 3_bromo_5_hydroxybenzaldehyde 3-Bromo-5-hydroxybenzaldehyde butoxylation Butoxylation 3_bromo_5_hydroxybenzaldehyde->butoxylation 1_iodobutane 1-Iodobutane 1_iodobutane->butoxylation ethylene_glycol Ethylene Glycol acetal_protection Acetal Protection ethylene_glycol->acetal_protection n_BuLi n-Butyllithium lithiation Lithium-Halogen Exchange n_BuLi->lithiation trimethyl_borate Trimethyl Borate borylation Borylation trimethyl_borate->borylation butoxylation->acetal_protection 3-Bromo-5-butoxybenzaldehyde acetal_protection->lithiation Protected Aryl Bromide lithiation->borylation hydrolysis Acidic Hydrolysis borylation->hydrolysis extraction Extraction hydrolysis->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product This compound purification->final_product

Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[8][9] It is widely used for the synthesis of biaryls, polyolefins, and styrenes.[10] this compound serves as the organoboron coupling partner in these reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:[2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_trans->product r1x R¹-X (Aryl Halide) r2b R²B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings

While specific data for this compound is not extensively published in comparative tables, the following table presents representative yields for Suzuki-Miyaura reactions between a substituted phenylboronic acid and various aryl bromides, based on typical outcomes for such reactions.[4][7][11] This illustrates the expected reactivity and scope.

EntryAryl Bromide (R¹-Br)ProductYield (%)
14-Bromoanisole4'-Methoxy-5-butoxy-biphenyl-3-carbaldehyde85-95
24-Bromobenzonitrile4'-(Cyano)-5-butoxy-biphenyl-3-carbaldehyde80-90
31-Bromo-4-(trifluoromethyl)benzene4'-(Trifluoromethyl)-5-butoxy-biphenyl-3-carbaldehyde75-85
42-Bromotoluene2'-Methyl-5-butoxy-biphenyl-3-carbaldehyde70-80
51-Bromo-3,5-dimethylbenzene3',5'-Dimethyl-5-butoxy-biphenyl-3-carbaldehyde65-75

Conditions: this compound (1.2 eq), Aryl Bromide (1.0 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water, 80-100 °C, 12-24 h.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[1][12]

  • Reaction Setup: In a round-bottom flask or a pressure vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1:1 mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_reagents Reagents & Catalyst cluster_procedure Reaction Procedure cluster_workup Workup & Purification cluster_product Final Product boronic_acid This compound setup Combine Reagents in Reaction Vessel boronic_acid->setup aryl_halide Aryl Halide (R¹-X) aryl_halide->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Base (e.g., K₂CO₃) base->setup solvent Solvent solvent->setup degas Degas with Inert Gas setup->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench_extract Quench and Extract monitor->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify final_product Biaryl Product (R¹-R²) purify->final_product

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis, particularly for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While it does not function as a catalyst itself, its role as a key building block allows for the efficient construction of complex biaryl structures. The presence of the butoxy and formyl groups provides opportunities for tuning molecular properties and for subsequent functionalization, making the resulting products attractive scaffolds for drug discovery and materials science. This guide provides the fundamental protocols and theoretical background for the preliminary screening of this compound in catalytic C-C bond-forming reactions, establishing a foundation for its use in advanced synthetic applications.

References

Theoretical Reactivity of (3-Butoxy-5-formylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both an electron-donating butoxy group and an electron-withdrawing formyl group, imparts a nuanced reactivity profile. This guide provides a theoretical exploration of the reactivity of this compound, focusing on its anticipated behavior in key organic transformations, its synthesis, and its potential applications in drug discovery.

Introduction

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] They are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The electronic and steric properties of substituents on the phenyl ring of an arylboronic acid can significantly influence its reactivity.[1] This document focuses on the theoretical reactivity of this compound, a molecule of interest in medicinal chemistry for the construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The butoxy group at the meta-position is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Conversely, the formyl group, also at a meta-position relative to the boronic acid, is a strong electron-withdrawing group (EWG) through both resonance and induction.

The boronic acid moiety itself is a Lewis acid. The acidity, and therefore the reactivity in certain reactions, is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa of the boronic acid (making it more acidic), while electron-donating groups increase it.[1]

Data Presentation

The following table summarizes the expected and known pKa values of related phenylboronic acid derivatives to contextualize the anticipated acidity of this compound.

CompoundSubstituentsNature of SubstituentsKnown/Expected pKaCitation(s)
Phenylboronic acidNone-~8.8-9.0[3]
3-Methoxy-phenylboronic acid3-OCH₃Electron-donatingHigher than phenylboronic acid[4]
3-Formylphenylboronic acid3-CHOElectron-withdrawingLower than phenylboronic acid[3][5]
This compound 3-O(CH₂)₃CH₃, 5-CHO Donating & Withdrawing Expected to be slightly lower than phenylboronic acid N/A

The opposing electronic effects of the butoxy and formyl groups make the precise prediction of the pKa challenging without experimental data. However, the strong electron-withdrawing nature of the formyl group is likely to have a more dominant effect, leading to a pKa slightly lower than that of unsubstituted phenylboronic acid.

Key Reactions and Mechanisms

This compound is anticipated to participate in a variety of reactions characteristic of arylboronic acids.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction for this class of compounds. The general mechanism involves a catalytic cycle with a palladium(0) species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar Boronate [Ar'B(OH)₃]⁻ Boronate->Transmetal ArBOH2 Ar'B(OH)₂ Base Base (e.g., K₂CO₃) ArBOH2->Base Activation Base->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Reactions
  • Chan-Lam Coupling: Formation of a carbon-nitrogen or carbon-oxygen bond by coupling with an amine or alcohol, respectively, typically using a copper catalyst.

  • Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling reaction with thioesters.

  • Homocoupling: Dimerization of the boronic acid under specific palladium-catalyzed conditions.

  • Reactions of the Formyl Group: The aldehyde functionality can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.[6][7]

Synthesis_Workflow Start Start: 3-Bromo-5-butoxybenzaldehyde Acetalization Acetal Protection of Aldehyde (e.g., ethylene glycol, acid catalyst) Start->Acetalization Protected Protected Intermediate Acetalization->Protected Grignard Grignard Formation (Mg, THF) Protected->Grignard Grignard_Intermediate Aryl Grignard Reagent Grignard->Grignard_Intermediate Borylation Borylation (Trimethyl borate, -78 °C) Grignard_Intermediate->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Boronate_Ester->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: A plausible synthetic workflow for this compound.

Protocol:

  • Protection of the Aldehyde: To a solution of 3-bromo-5-butoxybenzaldehyde (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.

  • Grignard Formation and Borylation: The protected aryl bromide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Magnesium turnings (1.2 eq.) are added, and the mixture is gently heated to initiate Grignard formation. After the magnesium is consumed, the reaction is cooled to -78 °C. Trimethyl borate (1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.

  • Hydrolysis and Deprotection: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 4-6 hours to ensure complete hydrolysis of the boronate ester and deprotection of the acetal.

  • Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the coupling of an aryl boronic acid with an aryl halide.[8][9]

Protocol:

  • Reaction Setup: To a round-bottom flask are added this compound (1.2 eq.), the aryl halide (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Solvent and Degassing: A mixture of toluene and water (e.g., 4:1 v/v) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) under an argon atmosphere and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon in drug discovery. The boronic acid moiety allows for the introduction of the substituted phenyl ring into a target molecule via robust C-C bond-forming reactions. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. The formyl group provides a handle for further functionalization, allowing for the attachment of other pharmacophores or solubilizing groups through reactions like reductive amination.

Conclusion

While specific experimental data on this compound is limited in the public domain, a strong theoretical framework for its reactivity can be constructed based on the well-established principles of physical organic chemistry and the extensive literature on related arylboronic acids. Its participation in Suzuki-Miyaura coupling and the orthogonal reactivity of its formyl group make it a versatile building block for the synthesis of complex organic molecules, with significant potential for applications in the development of new therapeutic agents. Further experimental studies are warranted to fully elucidate its reactivity and unlock its full synthetic potential.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in medicinal chemistry and materials science.[4][5]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of (3-Butoxy-5-formylphenyl)boronic acid with a generic aryl bromide. This specific boronic acid, featuring both an electron-donating butoxy group and an electron-withdrawing formyl group, is a valuable building block for synthesizing complex molecules with potential applications in pharmaceuticals and functional materials.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[2][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[2][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2][6]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.[7][8][9]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solution by bubbling the inert gas through it for another 10-15 minutes. Add the palladium catalyst (0.01 - 0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes typical conditions that can be screened for optimization.

Entry Palladium Catalyst Base Solvent System Temperature (°C) Typical Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80Good to Excellent
2PdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O90High
3Pd(OAc)₂ / PPh₃K₃PO₄DMF100Good to High
4Pd/CNa₂CO₃Ethanol/H₂ORefluxModerate to Good

Yields are representative and highly dependent on the specific aryl halide used.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_intermediate [Ar-Pd(II)(OR')L₂] oa_complex->trans_intermediate Ligand Exchange biaryl_complex Ar-Pd(II)-Ar'L₂ trans_intermediate->biaryl_complex Transmetalation biaryl_complex->pd0 Reductive Elimination product Ar-Ar' biaryl_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->trans_intermediate base Base (e.g., OH⁻) base->trans_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (N₂ or Ar Purge) start->inert add_solvent Add Degassed Solvent and Catalyst inert->add_solvent react Heat and Stir (Monitor by TLC) add_solvent->react workup Aqueous Work-up and Extraction react->workup purify Dry and Concentrate Organic Layer workup->purify column Purify by Column Chromatography purify->column characterize Characterize Product (NMR, MS) column->characterize end End: Pure Product characterize->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application of (3-Butoxy-5-formylphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a butoxy group, a formyl group, and a boronic acid moiety, allows for its strategic incorporation into complex molecular scaffolds. This application note details its use as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a specific focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for the treatment of inflammatory and autoimmune diseases. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, along with representative data and workflow visualizations.

Introduction

Phenylboronic acids are indispensable reagents in modern drug discovery, primarily due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The presence of multiple functional groups on the phenyl ring allows for the generation of diverse chemical libraries with tailored pharmacological profiles. This compound is a prime example of such a multifunctional building block. The butoxy group can modulate lipophilicity and metabolic stability, the formyl group serves as a handle for further chemical transformations, and the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.

This note will focus on the application of this compound in the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive target for therapeutic intervention in a range of inflammatory and autoimmune disorders.[1][2]

Signaling Pathway of IRAK4

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Inhibitor (3-Butoxy-5-formylphenyl)boronic acid derived inhibitor Inhibitor->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention by an IRAK4 inhibitor.

Application in the Synthesis of IRAK4 Inhibitors

This compound is an ideal building block for the synthesis of 5-aryl-2,4-diaminopyrimidine-based IRAK4 inhibitors. The aryl group at the 5-position of the pyrimidine core is crucial for interaction with the kinase hinge region and for achieving high potency and selectivity.[3]

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a 5-halo-2,4-diaminopyrimidine core and this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of this compound with a generic 5-bromo-2,4-diaminopyrimidine substrate.

Materials and Reagents:

  • 5-Bromo-2,4-diaminopyrimidine derivative (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the 5-bromo-2,4-diaminopyrimidine derivative (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(3-Butoxy-5-formylphenyl)-2,4-diaminopyrimidine derivative.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 5-bromo-pyrimidine, This compound, and K2CO3 Solvent Add Dioxane/Water Reactants->Solvent Degas Degas with Argon Solvent->Degas Catalyst Add Pd(OAc)2 and PPh3 Degas->Catalyst Heat Heat to 90°C (12-16 h) Catalyst->Heat Cool Cool to RT Heat->Cool Extract Ethyl Acetate Extraction Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table presents representative data for a series of IRAK4 inhibitors synthesized via Suzuki-Miyaura coupling, illustrating the potential of substituted phenylboronic acids in modulating biological activity. While specific data for compounds derived from this compound is not publicly available, the data for analogous compounds with varying substituents on the 5-phenyl ring are presented to demonstrate the impact of these modifications on IRAK4 inhibition.

Compound ID5-Phenyl SubstituentIRAK4 IC₅₀ (nM)
1 3-Fluorophenyl15
2 4-Fluorophenyl25
3 3-Methoxyphenyl40
4 3-Chlorophenyl18
Hypothetical-1 3-Butoxy-5-formylphenylExpected to be potent

Data for compounds 1-4 are representative values from analogous series reported in the literature for illustrative purposes.[2][3] The butoxy group in the hypothetical compound is expected to enhance lipophilicity, potentially improving cell permeability and potency. The formyl group provides a reactive handle for further derivatization to explore additional interactions within the kinase active site.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its application in the synthesis of IRAK4 inhibitors through Suzuki-Miyaura cross-coupling has been highlighted, demonstrating its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. The provided protocols and conceptual data serve as a guide for researchers and drug development professionals in utilizing this promising reagent in their discovery programs.

References

Use of (3-Butoxy-5-formylphenyl)boronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthesis Routes

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Charting Data Points

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Application Notes and Protocols for C-C Bond Formation with (3-Butoxy-5-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (3-Butoxy-5-formylphenyl)boronic acid in carbon-carbon (C-C) bond formation reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This versatile building block is particularly valuable in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

This compound is an attractive reagent due to the presence of three key functional groups: a boronic acid for cross-coupling, a formyl group that can be further functionalized, and a butoxy chain that can influence solubility and molecular interactions.

I. Overview of C-C Bond Formation Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions to form C-C bonds. The most prominent among these is the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an organohalide (e.g., aryl, vinyl, or alkyl halide) or a triflate in the presence of a palladium catalyst and a base.[1][2] This methodology is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[1][3]

II. Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/ethanol/water mixture, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Experimental Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add the base (2.0-3.0 equivalents).

    • The flask is then sealed with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Catalyst:

    • Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1-0.2 M with respect to the aryl halide.

    • Add the palladium catalyst (0.01-0.05 equivalents).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

III. Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of a substituted phenylboronic acid. While specific yield data for this compound is not extensively available in the literature, these conditions provide a robust starting point for optimization.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterConditionNotes
Boronic Acid This compound1.2 equivalents
Aryl Halide Aryl bromide or iodide1.0 equivalent
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1-5 mol%
Base K₂CO₃ or Cs₂CO₃2-3 equivalents
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O0.1-0.2 M
Temperature 80-100 °C
Reaction Time 2-24 hoursMonitor by TLC or LC-MS
Typical Yield 60-95%Highly dependent on the specific coupling partners and reaction optimization.

IV. Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0  Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Boronic Acid, Aryl Halide, and Base B Add Degassed Solvent and Pd Catalyst A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

V. Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and cesium carbonate can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always perform reactions under an inert atmosphere as palladium catalysts can be sensitive to air.

VI. Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via Suzuki-Miyaura cross-coupling. The provided protocol offers a reliable starting point for researchers. Reaction conditions should be optimized for each specific substrate combination to achieve the best possible yields and purity. The presence of the formyl and butoxy groups offers opportunities for further synthetic transformations, making this reagent a powerful tool in drug discovery and materials science.

References

(3-Butoxy-5-formylphenyl)boronic acid as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (3-Butoxy-5-formylphenyl)boronic acid

This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl molecules. Its bifunctional nature, featuring both a boronic acid moiety for cross-coupling reactions and a formyl group for subsequent transformations, makes it a strategic component in the synthesis of pharmacologically active compounds, including kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1072951-70-2
Molecular Formula C₁₁H₁₅BO₄
Molecular Weight 222.05 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF

Application in the Synthesis of DNA-PK Inhibitors

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy.

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic halide, followed by further functionalization of the formyl group to introduce desired pharmacophores.

General Workflow for the Synthesis of a Biaryl Amide DNA-PK Inhibitor

The following diagram illustrates the overall workflow for the synthesis of a biaryl amide-based DNA-PK inhibitor using this compound.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Oxidation cluster_2 Amide Coupling A This compound C Biaryl Aldehyde Intermediate A->C B Heterocyclic Halide B->C D Biaryl Carboxylic Acid C->D F Final Biaryl Amide Inhibitor D->F E Amine E->F G cluster_pathway NHEJ Pathway DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs Artemis Artemis DNAPKcs->Artemis LigIV Ligase IV / XRCC4 Artemis->LigIV Repair DNA Repair LigIV->Repair Inhibitor (3-Butoxy-5-formylphenyl)boronic acid-derived Inhibitor Inhibitor->DNAPKcs Inhibition

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Butoxy-5-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-Butoxy-5-formylphenyl)boronic acid in various palladium-catalyzed cross-coupling reactions. The presence of the butoxy and formyl functionalities offers unique opportunities for the synthesis of complex organic molecules, making this boronic acid a valuable building block in medicinal chemistry and materials science. The protocols provided herein are representative examples and may require optimization for specific substrates and applications.

Introduction to Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methodologies are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their high efficiency, functional group tolerance, and predictable stereochemistry.[1][2] this compound serves as a versatile coupling partner in these reactions, enabling the introduction of a substituted aromatic moiety with a reactive aldehyde handle for further synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

Representative Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative values and actual yields may vary depending on the specific substrate and optimized conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90880-90
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801675-85
44-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH/H₂O1102470-80
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (0.5 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Diagram of Suzuki-Miyaura Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst & Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Solvents inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex.[2] While boronic acids are not the direct coupling partners in the classical Heck reaction, oxidative Heck variants can utilize arylboronic acids.[3]

Representative Quantitative Data

The following table presents representative conditions and expected yields for the oxidative Heck reaction of this compound with various alkenes. These are illustrative values and will require optimization.

EntryAlkeneCatalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)BenzoquinoneDioxane1002460-75
2StyrenePd(TFA)₂ (5)-O₂ (1 atm)DMSO1101865-80
3CyclohexenePd(OAc)₂ (5)DavePhos (10)Cu(OAc)₂DMF1203650-65
4N-VinylpyrrolidonePdCl₂(dppf) (3)-Ag₂CO₃Acetonitrile802470-85
Experimental Protocol: Oxidative Heck Reaction

This protocol provides a general procedure for the oxidative Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 1,4-Benzoquinone

  • 1,4-Dioxane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add 1,4-dioxane (5 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and 1,4-benzoquinone (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram of Heck Reaction Workflow:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: Boronic Acid Catalyst & Ligand solvent_reagents Add Solvent, Alkene, & Oxidant reagents->solvent_reagents heat Heat and Stir (e.g., 100 °C) solvent_reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate extract_wash Aqueous Wash concentrate->extract_wash purify Column Chromatography extract_wash->purify product product purify->product Isolated Product

Caption: Workflow for the oxidative Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4] While this compound is not a direct partner, it can be first converted to the corresponding aryl halide (e.g., iodide or bromide) which can then participate in the Sonogashira coupling. Alternatively, some modern variations allow for the direct coupling of boronic acids with terminal alkynes, though this is less common. The protocol below outlines the more traditional two-step approach.

Representative Quantitative Data (for Aryl Halide derived from the Boronic Acid)

The following table provides representative conditions for the Sonogashira coupling of an aryl halide derived from this compound. Yields are illustrative.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
21-OctynePd(OAc)₂ (2)CuI (4)PiperidineDMF50880-90
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene701280-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrileRT2475-85
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide derived from this compound.

Materials:

  • Aryl iodide (derived from this compound)

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol, 1.0 equiv) in THF (5 mL) and triethylamine (5 mL).

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) for 6-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Diagram of Sonogashira Coupling Logical Relationship:

Sonogashira_Logic cluster_start Starting Material Preparation cluster_coupling Sonogashira Coupling boronic_acid (3-Butoxy-5-formylphenyl) boronic acid halogenation Halogenation (e.g., Iodination) boronic_acid->halogenation aryl_halide Aryl Halide Intermediate halogenation->aryl_halide coupling_reaction Pd/Cu Catalyzed Coupling aryl_halide->coupling_reaction terminal_alkyne Terminal Alkyne terminal_alkyne->coupling_reaction product Alkynyl Aromatic Product coupling_reaction->product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing (3-Butoxy-5-formylphenyl)boronic acid. Biaryl scaffolds are crucial structural motifs in numerous pharmaceuticals and bioactive molecules. The presence of a butoxy and a formyl group on the boronic acid offers opportunities for further chemical modifications, making it a valuable building block in drug discovery and development. The primary method for the synthesis of these biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

Introduction to Biaryl Compounds and the Suzuki-Miyaura Coupling

Biaryl structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs. The direct linkage of two aromatic rings provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient and versatile formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1][2][3] This palladium-catalyzed reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[4][5]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[2]

Synthesis of Biaryl Compounds using this compound

While specific literature examples detailing the use of this compound in Suzuki-Miyaura reactions are limited, general protocols for similarly substituted arylboronic acids can be readily adapted. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid, and the butoxy group can affect its solubility and steric profile. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

General Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_conditions Conditions reactant1 This compound product Biaryl Product reactant1->product reactant2 Aryl Halide (Ar-X) X = I, Br, Cl, OTf reactant2->product catalyst Pd Catalyst Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points, and optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water, such as 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.1 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the degassed solvent (e.g., DMF or 1,4-dioxane/water).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings of arylboronic acids with functionalities similar to this compound. Actual results will vary depending on the specific substrates and conditions used.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Aryl Halide Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTfReactivity order: I > Br > OTf > Cl. Aryl chlorides often require more active catalysts and harsher conditions.[3]
Boronic Acid (equiv.) 1.1 - 2.0A slight excess of the boronic acid is commonly used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Buchwald pre-catalystsThe choice of catalyst and ligand is critical for reaction efficiency, especially with challenging substrates.[6]
Catalyst Loading (mol%) 0.5 - 5Lower catalyst loadings are desirable for cost and environmental reasons.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, t-BuOK, KFThe choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used.[4]
Base (equiv.) 2.0 - 4.0An adequate amount of base is required to activate the boronic acid for transmetalation.
Solvent 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, Water mixturesBiphasic solvent systems (e.g., toluene/water) are often effective.[1]
Temperature (°C) Room Temperature - 150Higher temperatures are often required for less reactive aryl halides. Microwave heating can accelerate the reaction.[5]
Reaction Time 10 minutes - 24 hoursReaction time depends on the reactivity of the substrates and the reaction conditions.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Substituted Arylboronic Acids

Aryl Halide PartnerSubstituents on Boronic AcidTypical Yield Range (%)Reference
4-BromoanisoleAlkoxy, Formyl75 - 95General
1-Iodo-4-nitrobenzeneAlkoxy, Formyl80 - 98General
2-ChloropyridineAlkoxy, Formyl60 - 85General
4-BromobenzonitrileAlkoxy, Formyl85 - 99General

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) start->setup degas Degassing (Evacuate & Backfill with Inert Gas) setup->degas solvent Add Degassed Solvent degas->solvent reaction Reaction (Heating/Stirring) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Signaling Pathways

Biaryl compounds are key components in the development of inhibitors for various signaling pathways implicated in diseases such as cancer and autoimmune disorders. Below are diagrams of the PD-1/PD-L1 and RORγt signaling pathways, which are prominent targets in drug discovery.

PD-1/PD-L1 Signaling Pathway

PD1_PDL1_Pathway cluster_APC APC / Tumor Cell cluster_TCell T-Cell APC Antigen Presenting Cell (APC) or Tumor Cell TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Presentation Activation T-Cell Activation TCR->Activation Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Inhibitory Signal Biaryl Biaryl Inhibitor Biaryl->PDL1 Blocks Interaction

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of a potential biaryl drug.

RORγt Signaling Pathway

RORgt_Pathway cluster_Nucleus Inside Nucleus Cytokines Cytokines (e.g., IL-6, TGF-β) Receptor Cytokine Receptor Cytokines->Receptor Binding STAT3 STAT3 Receptor->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation RORgt_gene RORγt Gene pSTAT3->RORgt_gene Binds to Promoter RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Transcription & Translation IL17_gene IL-17 Gene RORgt_protein->IL17_gene Activates Transcription IL17_protein IL-17 Production IL17_gene->IL17_protein Expression Biaryl Biaryl Inhibitor Biaryl->RORgt_protein Inhibits Activity

Caption: Simplified RORγt signaling pathway leading to IL-17 production and its inhibition by a biaryl compound.

Conclusion

This compound is a promising building block for the synthesis of diverse biaryl compounds with potential applications in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for this purpose. The provided protocols and data serve as a valuable starting point for researchers. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results. The functional handles on the resulting biaryl products open up avenues for the development of novel therapeutics targeting key signaling pathways.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Formylgruppe von (3-Butoxy-5-formylphenyl)boronsäure

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: (3-Butoxy-5-formylphenyl)boronsäure ist ein vielseitiger Baustein in der organischen Synthese, insbesondere für die Suzuki-Miyaura-Kreuzkupplung.[1] Die Präsenz einer Formylgruppe am Phenylring eröffnet zahlreiche Möglichkeiten zur weiteren Derivatisierung, was die Synthese komplexer Moleküle für die Wirkstoffforschung und Materialwissenschaften ermöglicht.[1] Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für verschiedene chemische Umwandlungen der Formylgruppe, um die Synthese einer diversen Bibliothek von substituierten Phenylboronsäure-Derivaten zu erleichtern.

Reduktive Aminierung

Die reduktive Aminierung ist eine effiziente Methode zur Umwandlung der Formylgruppe in eine Aminomethylgruppe. Diese Reaktion ist besonders nützlich, um sekundäre und tertiäre Amine zu synthetisieren, die in vielen pharmazeutisch aktiven Verbindungen vorkommen.

Allgemeiner Reaktionsablauf

G

Experimentelles Protokoll
  • Vorbereitung: In einem trockenen Reaktionsgefäß wird (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) gelöst.

  • Amin-Zugabe: Das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.) wird zur Lösung gegeben.

  • Immin-Bildung: Die Mischung wird bei Raumtemperatur für 1-2 Stunden gerührt, um die Bildung des Imins oder Iminium-Ions zu ermöglichen. Bei weniger reaktiven Aminen kann die Zugabe eines Trockenmittels wie MgSO₄ vorteilhaft sein.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.) wird portionsweise zugegeben.[2][3] Die Reaktion wird exotherm, daher sollte die Temperatur kontrolliert werden.

  • Reaktionsverfolgung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt. Die Reaktion ist in der Regel innerhalb von 3 bis 24 Stunden abgeschlossen.[3]

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Aminomethyl-Derivat zu erhalten.

Quantitative Daten (Beispielhaft)
Amin (R1R2NH)ReduktionsmittelLösungsmittelReaktionszeit (h)Ausbeute (%)
BenzylaminNaBH(OAc)₃DCM685
MorpholinNaBH(OAc)₃THF1278
AnilinNaBH(OAc)₃DCM2465
DiethylaminNaCNBH₃ / AcOHMeOH872

Wittig-Reaktion

Die Wittig-Reaktion ermöglicht die Umwandlung der Formylgruppe in eine Alkenylgruppe durch die Reaktion mit einem Phosphoniumylid.[4] Dies ist eine der wichtigsten Methoden zur Synthese von Alkenen mit definierter Doppelbindungsgeometrie.[5][6]

Allgemeiner Reaktionsablauf

G

Experimentelles Protokoll
  • Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß wird das entsprechende Phosphoniumsalz (1,1 Äquiv.) in trockenem THF suspendiert. Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (t-BuOK) (1,05 Äquiv.) wird langsam zugetropft, was zu einer charakteristischen Farbänderung führt, die die Bildung des Ylids anzeigt.[6][7]

  • Reaktion mit Aldehyd: Eine Lösung von (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) in trockenem THF wird langsam zur Ylid-Lösung bei 0 °C oder -78 °C (für nicht-stabilisierte Ylide zur Maximierung der Z-Selektivität) gegeben.

  • Erwärmen: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 2-12 Stunden gerührt.

  • Reaktionsverfolgung: Der Fortschritt wird mittels DC oder GC-MS überwacht.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter wässriger Ammoniumchloridlösung beendet. Die Phasen werden getrennt und die wässrige Phase wird mit Ether oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alkenyl-Derivat vom Triphenylphosphinoxid-Nebenprodukt zu trennen.[8]

Quantitative Daten (Beispielhaft)
PhosphoniumsalzBaseTemperatur (°C)Reaktionszeit (h)Ausbeute (%)E/Z-Verhältnis
(Methyl)triphenylphosphoniumbromidn-BuLi0 bis RT490-
(Ethyl)triphenylphosphoniumiodidt-BuOK-78 bis RT68215:85
(Carbethoxymethyl)triphenylphosphoniumchloridNaHRT1275>95:5

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Aldehyd und einer Verbindung mit einer aktiven Methylengruppe, die zur Bildung einer neuen C=C-Doppelbindung führt.[9] Diese Methode ist besonders nützlich für die Synthese von elektronenarmen Alkenen.

Allgemeiner Reaktionsablauf

G

Experimentelles Protokoll
  • Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) und die aktive Methylenverbindung (z. B. Malononitril oder Diethylmalonat, 1,1 Äquiv.) werden in einem geeigneten Lösungsmittel wie Ethanol, Toluol oder unter lösungsmittelfreien Bedingungen gelöst bzw. gemischt.[10]

  • Katalysator-Zugabe: Eine katalytische Menge einer basischen Verbindung wie Piperidin, Ammoniumacetat oder Borsäure wird zugegeben.[11][12]

  • Reaktion: Die Mischung wird bei Raumtemperatur oder unter Erhitzen (typischerweise 50-80 °C) gerührt. Bei Reaktionen in Toluol kann ein Dean-Stark-Apparat verwendet werden, um das entstehende Wasser zu entfernen.

  • Reaktionsverfolgung: Der Umsatz wird mittels DC oder HPLC verfolgt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel abdestilliert. Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und mit verdünnter Säure (z. B. 1 M HCl) und Wasser gewaschen. Die organische Phase wird getrocknet und eingeengt.

  • Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Quantitative Daten (Beispielhaft)
Aktive MethylenverbindungKatalysatorLösungsmittelTemperatur (°C)Ausbeute (%)
MalononitrilPiperidinEthanolRT92
DiethylmalonatAmmoniumacetatToluol8078
CyanoessigsäureethylesterBorsäureEthanol6088

Bildung von Oximen und Hydrazonen

Die Reaktion der Formylgruppe mit Hydroxylamin oder Hydrazinen führt zur Bildung von Oximen bzw. Hydrazonen. Diese Derivate sind wichtige Zwischenprodukte in der Synthese und können auch als Liganden in der Koordinationschemie oder als bioaktive Moleküle dienen.[1][13][14]

Allgemeiner Reaktionsablauf

G

Experimentelles Protokoll (Oximbildung)
  • Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) wird in einem Gemisch aus Ethanol und Wasser gelöst.

  • Reagenz-Zugabe: Hydroxylaminhydrochlorid (1,2 Äquiv.) und eine Base wie Natriumacetat oder Pyridin (1,5 Äquiv.) werden zugegeben, um das Hydroxylamin freizusetzen und den pH-Wert zu puffern.[15]

  • Reaktion: Die Mischung wird bei Raumtemperatur für 2-6 Stunden gerührt.

  • Aufarbeitung: Das Produkt fällt oft als Feststoff aus und kann durch Filtration isoliert werden. Alternativ wird das Ethanol unter Vakuum entfernt und das Produkt mit einem organischen Lösungsmittel extrahiert.

Experimentelles Protokoll (Hydrazonbildung)
  • Ansatz: (3-Butoxy-5-formylphenyl)boronsäure (1,0 Äquiv.) wird in Methanol oder Ethanol gelöst.

  • Reagenz-Zugabe: Das entsprechende Hydrazin oder Hydrazid (1,05 Äquiv.) wird zugegeben. Eine katalytische Menge Essigsäure kann die Reaktion beschleunigen.[16]

  • Reaktion: Die Reaktion wird bei Raumtemperatur oder leichtem Erwärmen für 1-4 Stunden gerührt.

  • Aufarbeitung: Das gebildete Hydrazon ist oft schwerlöslich und kann durch Filtration abgetrennt und mit kaltem Lösungsmittel gewaschen werden.

Quantitative Daten (Beispielhaft)
ReagenzProdukt-TypLösungsmittelReaktionszeit (h)Ausbeute (%)
Hydroxylamin·HCl / NaOAcOximEthanol/H₂O395
HydrazinhydratHydrazonMethanol198
PhenylhydrazinPhenylhydrazonEthanol / AcOH291
2,4-DinitrophenylhydrazinDNPH-HydrazonEthanol / H₂SO₄0.5>99

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorkehrungen durchgeführt werden. Die verwendeten Reagenzien können gefährlich sein. Bitte konsultieren Sie die entsprechenden Sicherheitsdatenblätter vor der Verwendung.

References

Application Notes and Protocols: Scale-up Synthesis and Applications of (3-Butoxy-5-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and an aldehyde for various transformations, allows for the construction of complex molecular architectures. This document provides detailed protocols for the scale-up synthesis of this compound and highlights its potential applications in drug discovery and advanced materials.

Introduction

Arylboronic acids are versatile intermediates in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The presence of additional functional groups, such as the aldehyde in this compound, enhances their utility, enabling sequential and diverse chemical modifications. The butoxy group can also influence the solubility and pharmacokinetic properties of derivative compounds. The demand for efficient and scalable synthetic routes to such multi-functionalized reagents is therefore significant, particularly for industrial applications.

Scale-up Synthesis Protocol

The following three-step protocol is designed for a robust and scalable synthesis of this compound, starting from commercially available 3,5-dihydroxybenzaldehyde.

Step 1: Selective O-Alkylation

This step involves the selective mono-alkylation of 3,5-dihydroxybenzaldehyde with 1-bromobutane.

Experimental Protocol:

  • To a stirred solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

  • Slowly add 1-bromobutane (1.05 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-butoxy-5-hydroxybenzaldehyde.

Step 2: O-Triflation

The hydroxyl group of 3-butoxy-5-hydroxybenzaldehyde is converted to a triflate, an excellent leaving group for the subsequent borylation step.

Experimental Protocol:

  • Dissolve 3-butoxy-5-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add pyridine (1.5 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with the addition of 1M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude triflate is typically used in the next step without further purification.

Step 3: Miyaura Borylation

The final step involves a palladium-catalyzed borylation of the aryl triflate.

Experimental Protocol:

  • To a solution of the crude triflate from the previous step (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Degas the mixture with argon or nitrogen for 20-30 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • To the crude boronate ester, add a 1:1 mixture of THF and 2M HCl and stir vigorously for 4-6 hours to hydrolyze the ester.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield this compound. Further purification can be achieved by recrystallization.[1]

Quantitative Data Summary
StepReactantMolar RatioKey ReagentsSolventExpected Yield (%)Purity (%)
13,5-Dihydroxybenzaldehyde1.01-Bromobutane, K₂CO₃DMF75-85>95
23-Butoxy-5-hydroxybenzaldehyde1.0Tf₂O, PyridineDCM90-95 (crude)-
33-Butoxy-5-formylphenyl triflate1.0B₂pin₂, KOAc, Pd(dppf)Cl₂Dioxane70-80>98

Applications

This compound is a versatile reagent with applications in several areas of chemical research and development.

Medicinal Chemistry
  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides. This is a cornerstone of modern drug discovery for the synthesis of complex biaryl structures.

  • Reductive Amination: The aldehyde group can be readily converted to amines via reductive amination, allowing for the introduction of diverse side chains and the construction of novel scaffolds.

  • Other Aldehyde Chemistry: The formyl group can also participate in Wittig reactions, aldol condensations, and the formation of imines and oximes, providing multiple avenues for molecular elaboration.

Materials Science
  • Covalent Organic Frameworks (COFs): Similar difunctional building blocks are used in the synthesis of COFs.[2] The boronic acid can form boroxine rings, and the aldehyde can form imine linkages, leading to porous, crystalline materials with applications in gas storage, catalysis, and sensing.

  • Luminescent Materials: The extended conjugation possible through derivatives of this molecule can lead to the development of novel fluorescent and phosphorescent materials for use in organic light-emitting diodes (OLEDs) and sensors.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: O-Triflation cluster_2 Step 3: Borylation cluster_3 Step 4: Hydrolysis A 3,5-Dihydroxybenzaldehyde B 3-Butoxy-5-hydroxybenzaldehyde A->B 1-Bromobutane, K2CO3, DMF C 3-Butoxy-5-formylphenyl triflate B->C Tf2O, Pyridine, DCM D This compound pinacol ester C->D B2pin2, KOAc, Pd(dppf)Cl2, Dioxane E This compound D->E HCl, THF/H2O

Caption: Synthetic workflow for this compound.

Application in Drug Discovery Logic

Drug_Discovery_Logic cluster_0 Chemical Diversification A This compound B Suzuki Coupling (Boronic Acid) A->B C Reductive Amination (Aldehyde) A->C D Wittig Reaction (Aldehyde) A->D E Library of Diverse Small Molecules B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Drug Candidate H->I

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of (3-butoxy-5-formylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly useful in the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.[1][2][3] The following sections detail a representative experimental setup, purification methods, and expected outcomes.

Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4][5] It involves the cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6][7] The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[8][9]

Representative Experimental Protocol: Synthesis of 4'-Butoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylbromide.

Reaction Scheme:

This compound + 4-Bromobenzonitrile → 4'-Butoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound222.051.0222 mg
4-Bromobenzonitrile182.021.0182 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Triphenylphosphine (PPh₃)262.290.0410.5 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--10 mL
Water--2 mL
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (222 mg, 1.0 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of water to the flask.

  • Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can hinder the catalytic cycle.[10]

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-90 °C. Stir the reaction mixture vigorously overnight (12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

Work-up and Purification
  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[10] Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[6]

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura cross-coupling reaction described above. Actual results may vary depending on the specific reaction conditions and scale.

ParameterResult
Yield 85-95%
Product Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR Consistent with the expected product structure
Mass Spectrometry (MS) [M+H]⁺ peak corresponding to the product's molecular weight

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Add Solvents: - Dioxane - Water reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (80-90°C, 12-16h) degas->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterization: - NMR - MS - HPLC purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) r2b->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]

Troubleshooting and Safety Precautions

  • Low Yield: Ensure all reagents are pure and the reaction was adequately degassed. The choice of catalyst, ligand, base, and solvent can significantly impact the yield and may require optimization for different substrates.[7]

  • Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[7][10] Protodeborylation (loss of the boronic acid group) can also be a competing side reaction.[7]

  • Purification Challenges: If the product and byproducts have similar polarities, careful optimization of the solvent system for column chromatography is necessary.[10]

  • Safety: Handle all chemicals in a well-ventilated fume hood. Palladium compounds are irritants and should be handled with care. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving (3-Butoxy-5-formylphenyl)boronic acid. Due to the electron-withdrawing nature of the formyl group and the substitution pattern, this substrate can present unique challenges, primarily related to slow reaction rates and potential side reactions.

Frequently Asked questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields with this substrate, begin by verifying the fundamentals of your reaction setup:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.

  • Reagent Purity: Confirm the purity of your this compound, as boronic acids can degrade over time. Also, ensure your aryl halide and solvents are pure and anhydrous (if the reaction conditions require it).

  • Catalyst Activity: Use a fresh, active palladium catalyst. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a more robust, air-stable precatalyst if catalyst degradation is suspected.

  • Proper Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially with electron-deficient boronic acids. To minimize it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Improve your degassing procedure and ensure a good seal on your reaction vessel.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

  • Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.

Q3: Could the formyl group on my boronic acid be causing issues?

A3: Yes, the aldehyde functionality can potentially complicate the reaction. Aldehydes can sometimes coordinate to the palladium center, potentially inhibiting the catalyst. While generally tolerant, under certain conditions, aldehydes can undergo side reactions. If you suspect the formyl group is problematic, consider protecting it as an acetal, performing the Suzuki coupling, and then deprotecting it.

Q4: What is protodeboronation and how can I prevent it with my electron-deficient boronic acid?

A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-butoxybenzaldehyde and reducing the yield of your desired product. Electron-deficient boronic acids are particularly susceptible to this. To mitigate protodeboronation:

  • Choice of Base: Use a non-aqueous, strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Aqueous bases can accelerate protodeboronation.

  • Anhydrous Conditions: If possible, run the reaction under anhydrous conditions.

  • Boronic Ester Protection: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

Troubleshooting Guide

Problem: Low to No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Switch to a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle). - Ensure proper in-situ reduction of Pd(II) to Pd(0) if using a Pd(II) source.
Poor Ligand Choice - For electron-deficient boronic acids, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to promote reductive elimination.
Suboptimal Base - Screen different bases. For this substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
Incorrect Solvent - The choice of solvent can significantly impact the reaction. Screen polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water if using a water-soluble base.
Low Reaction Temperature - Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate.
Problem: Multiple Unidentified Byproducts
Possible Cause Troubleshooting Steps
Decomposition of Starting Material - Verify the stability of your aryl halide and boronic acid under the reaction conditions. - Consider lowering the reaction temperature or using a milder base.
Side Reactions of the Formyl Group - If other troubleshooting fails, consider protecting the aldehyde as an acetal before the coupling reaction.
Protodeboronation - Follow the steps outlined in FAQ Q4 to minimize this side reaction.

Quantitative Data for Analogous Systems

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following tables provide data for analogous electron-deficient phenylboronic acids. This data should serve as a starting point for reaction optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Coupling Partner: 4-Bromoacetophenone (an electron-deficient aryl bromide)

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95
Pd₂(dba)₃XPhosK₃PO₄Dioxane100890-98
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801860-75
PdCl₂(dppf)-K₂CO₃DME801670-85

Table 2: Effect of Base and Solvent on Yield

Boronic Acid: 4-Formylphenylboronic acid Aryl Halide: 4-Iodoanisole Catalyst System: Pd(OAc)₂ with SPhos

BaseSolventTemp (°C)Time (h)Yield (%)
K₃PO₄Dioxane/H₂O (10:1)1006~92
Cs₂CO₃DMF1104~95
K₂CO₃Toluene/H₂O (4:1)9012~78
Na₂CO₃DME/H₂O (4:1)8516~70

Experimental Protocols

The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a starting point, and optimization of all parameters is highly recommended.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 80-100 °C is recommended).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 boronate R2-B(OR)3- boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition Aryl Halide boronic_acid R2-B(OH)2 boronic_acid->base Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_basics Verify Basics: - Inert Atmosphere - Reagent Purity - Active Catalyst - Degassing start->check_basics optimize_conditions Systematic Optimization check_basics->optimize_conditions If basics are sound screen_catalyst Screen Catalysts & Ligands (e.g., Buchwald systems) optimize_conditions->screen_catalyst screen_base Screen Bases (K3PO4, Cs2CO3) optimize_conditions->screen_base screen_solvent Screen Solvents (Dioxane, THF, DMF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp success Improved Yield optimize_conditions->success side_reactions Investigate Side Reactions screen_catalyst->side_reactions If yield still low screen_base->side_reactions If yield still low screen_solvent->side_reactions If yield still low adjust_temp->side_reactions If yield still low homocoupling Homocoupling? Improve anaerobic conditions side_reactions->homocoupling protodeboronation Protodeboronation? Use stronger, non-aqueous base side_reactions->protodeboronation aldehyde_issue Aldehyde Interference? Consider protection side_reactions->aldehyde_issue homocoupling->success protodeboronation->success aldehyde_issue->success

Caption: A troubleshooting workflow for overcoming low yields.

Preventing protodeboronation of (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (3-Butoxy-5-formylphenyl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of your starting material.[1][2] For this compound, the presence of the electron-withdrawing formyl (-CHO) group makes the aryl ring more susceptible to this reaction, particularly under the basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[3] While the butoxy (-OBu) group is electron-donating, the influence of the formyl group can still lead to significant product loss.

Q2: Under what conditions is protodeboronation of this compound most likely to occur?

A2: Protodeboronation is highly dependent on the reaction conditions. For arylboronic acids with electron-withdrawing groups, this side reaction is significantly accelerated under basic aqueous conditions.[4] High temperatures and prolonged reaction times can also increase the extent of protodeboronation. The reaction pH is a critical factor; protodeboronation is often fastest at high pH where the more reactive arylboronate anion is formed.[4]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The primary indicator of protodeboronation is the formation of 3-butoxybenzaldehyde as a byproduct. You can detect this by routine reaction monitoring techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A lower than expected yield of your desired coupled product, coupled with the presence of the protodeboronated byproduct, strongly suggests this issue.

Q4: What are the main strategies to prevent protodeboronation?

A4: The key strategies revolve around protecting the boronic acid moiety or optimizing the reaction conditions to favor the desired coupling reaction over protodeboronation. These include:

  • Use of more stable boronic acid derivatives: Converting the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol ester), an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate, is a highly effective strategy.[1][2]

  • Reaction condition optimization: This includes careful selection of the base, solvent, temperature, and catalyst system to accelerate the cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.[2]

  • "Slow-release" strategy: Using derivatives like MIDA boronates or organotrifluoroborates allows for the slow, in-situ generation of the active boronic acid, keeping its concentration low and minimizing side reactions.[2]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent protodeboronation of this compound.

Issue 1: Low yield of desired product and significant formation of 3-butoxybenzaldehyde.
  • Potential Cause: Protodeboronation of the starting material under the reaction conditions.

  • Solutions:

    • Convert to a More Stable Boronic Acid Derivative: This is the most robust solution for inherently unstable boronic acids.

      • MIDA Boronates: These are highly stable, crystalline solids that are compatible with chromatography and benchtop storage. They release the boronic acid slowly under aqueous basic conditions, minimizing its concentration and thus the rate of protodeboronation.

      • Potassium Organotrifluoroborates: These salts are exceptionally stable to air and moisture and can be used directly in Suzuki-Miyaura coupling reactions.[5][6] They also release the boronic acid in situ.

      • Pinacol Esters: While more stable than the free boronic acid, they may still be susceptible to hydrolysis and subsequent protodeboronation under certain conditions.

    • Optimize Reaction Conditions:

      • Base: Use a weaker, non-aqueous base if possible. Anhydrous conditions can significantly suppress protodeboronation. If aqueous base is necessary, consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.

      • Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of protodeboronation.

      • Catalyst System: Employ a highly active catalyst system (e.g., a modern palladium pre-catalyst with a suitable phosphine ligand) to accelerate the Suzuki-Miyaura coupling, allowing it to outpace the protodeboronation.

      • Solvent: Use anhydrous solvents and ensure all reagents are dry. If a co-solvent is needed, minimize the amount of water.

Issue 2: Inconsistent reaction yields.
  • Potential Cause: Decomposition of this compound during storage.

  • Solutions:

    • Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer). Avoid repeated exposure to air and moisture.

    • Use Fresh Reagent: Use freshly purchased or prepared boronic acid for best results.

    • Convert to a Stable Derivative for Storage: For long-term storage, converting the boronic acid to its MIDA boronate or trifluoroborate salt is highly recommended due to their enhanced stability.[5]

Data Presentation

Boron Reagent ClassSubstituent TypeRepresentative Half-life (t½) at 70°C, pH > 13Stability Notes
Arylboronic AcidElectron-DonatingHours to DaysGenerally more stable towards protodeboronation.
Arylboronic AcidElectron-WithdrawingSeconds to MinutesHighly susceptible to protodeboronation.[7]
Arylboronic Acid Pinacol EsterElectron-WithdrawingMinutes to HoursMore stable than the corresponding boronic acid, but can hydrolyze.
Aryl MIDA BoronateAnyIndefinitely stable on the benchtopHighly stable to air, moisture, and chromatography. Releases boronic acid slowly under reaction conditions.
Potassium AryltrifluoroborateAnyCrystalline solids, stable to air and moistureOffer excellent stability and handling advantages.[5][6]

Experimental Protocols

Protocol 1: Synthesis of (3-Butoxy-5-formylphenyl) MIDA boronate

This protocol describes a general method for the conversion of an arylboronic acid to its corresponding MIDA boronate ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF) (optional, as co-solvent)

  • Dean-Stark apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Place the flask under an inert atmosphere.

  • Add anhydrous toluene to the flask to create a suspension. A small amount of anhydrous DMF can be added to aid solubility if necessary.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The MIDA boronate may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel, as MIDA boronates are generally stable to these conditions.

Protocol 2: Suzuki-Miyaura Coupling using (3-Butoxy-5-formylphenyl) MIDA boronate (Slow-Release Strategy)

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction with an aryl halide using the stable MIDA boronate.

Materials:

  • (3-Butoxy-5-formylphenyl) MIDA boronate (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the (3-Butoxy-5-formylphenyl) MIDA boronate, aryl halide, base, palladium pre-catalyst, and ligand.

  • Seal the vessel and purge with an inert atmosphere for 10-15 minutes.

  • Add the anhydrous organic solvent via syringe, followed by the degassed water (e.g., in a 5:1 to 10:1 ratio of organic solvent to water). The aqueous base is required to slowly hydrolyze the MIDA ester, releasing the active boronic acid.

  • Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and increase if the reaction is sluggish).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_boronic_acid Boronic Acid Pathway cluster_protodeboronation Protodeboronation ArBOH2 This compound (ArB(OH)₂) ArBOH3_minus Boronate Anion [ArB(OH)₃]⁻ ArBOH2->ArBOH3_minus + OH⁻ (High pH) ArBOH3_minus->ArBOH2 + H⁺ ArH 3-Butoxybenzaldehyde (Ar-H) (Undesired Product) ArBOH3_minus->ArH + H₂O (Rate-determining step) caption Mechanism of base-catalyzed protodeboronation.

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed q1 Are you using the free boronic acid? start->q1 a1_yes Switch to a stable derivative: MIDA boronate or Trifluoroborate salt q1->a1_yes Yes q2 Are you using a strong, aqueous base (e.g., NaOH)? q1->q2 No success Successful Optimization a1_yes->success a2_yes Screen weaker bases (K₃PO₄, Cs₂CO₃) or use anhydrous conditions. q2->a2_yes Yes q3 Is the reaction sluggish or requiring high temperature? q2->q3 No a2_yes->q3 a3_yes Use a more active catalyst system to accelerate the main reaction. q3->a3_yes Yes end Re-evaluate other parameters (ligand, solvent, purity) q3->end No a3_yes->success

Caption: Troubleshooting workflow for protodeboronation issues.

References

Technical Support Center: Purification of (3-Butoxy-5-formylphenyl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Butoxy-5-formylphenyl)boronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: Common impurities can include unreacted starting materials, homocoupling products of the boronic acid (biphenyl derivatives), protodeboronation products where the boronic acid group is replaced by a hydrogen, and byproducts from side reactions involving the aldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol.[1][2][3] In Suzuki-Miyaura coupling reactions, impurities derived from the palladium catalyst or phosphine ligands can also be present.[3]

Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. Why is this happening and what can I do?

A2: Boronic acids are known to be sensitive to silica gel.[1][4] The acidic nature of silica can promote degradation, and the polar nature of the boronic acid functional group can lead to strong adsorption, resulting in streaking and poor recovery.[1][4] Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] Alternatively, reversed-phase chromatography on C18 silica is often a better choice for polar compounds like boronic acids.[4][6]

Q3: I am observing broad peaks during HPLC purification. How can I improve the peak shape?

A3: Broad peaks in HPLC, especially with boronic acids, can be due to secondary interactions with the stationary phase.[6] To improve peak shape, you can try adjusting the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid.[6] This can help to suppress the ionization of the boronic acid and reduce tailing. Using a column with advanced end-capping or a different stationary phase chemistry can also minimize unwanted interactions.[6]

Q4: Is recrystallization a suitable purification method for my product?

A4: Recrystallization can be a very effective method for purifying solid products if a suitable solvent system can be found.[7] The challenge often lies in identifying a solvent (or solvent mixture) that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[7] Screening various solvents is often necessary. For formyl-substituted phenylboronic acids, recrystallization from water or aqueous acidic solutions has been reported to be effective, though it may lead to some yield loss.[8]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low recovery after column chromatography on silica gel. - The compound is strongly adsorbing to the acidic silica. - The compound is degrading on the silica.- Switch to a less acidic stationary phase like neutral alumina.[5] - Use reversed-phase (C18) chromatography.[4][6] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[4]
Product co-elutes with impurities during chromatography. - The polarity of the product and impurities are very similar.- Optimize the solvent system for better separation. For normal phase, try adding a small amount of a polar solvent like methanol. For reversed-phase, adjust the ratio of organic solvent to water and consider adding an acid modifier.[6] - If using HPLC, consider a different column with a different selectivity.
The product is an oil and cannot be recrystallized. - The product is not crystalline at room temperature. - The presence of impurities is preventing crystallization.- Attempt purification by column chromatography. - Consider converting the oil to a crystalline derivative for purification. For boronic acids, forming a diethanolamine adduct can yield a crystalline solid that can be filtered and then converted back to the free boronic acid.[1][4][9]
During workup, the product seems to be decomposing in aqueous base. - The aldehyde group is undergoing a Cannizzaro reaction at high pH.- When performing an acid-base extraction, use a milder base to keep the pH between 8 and 11.[2][8] This is generally sufficient to deprotonate the boronic acid for extraction without promoting the Cannizzaro reaction.[2][8]
Protodeboronation is a significant side reaction. - Harsh reaction conditions (e.g., high temperature, strong base).- Optimize the reaction conditions to be as mild as possible. - Consider using a boronate ester (e.g., pinacol, MIDA) which can be more stable under certain reaction conditions.[10]

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedTypical Recovery YieldNotes
Acid-Base Extraction & Precipitation ≥99% (HPLC)[8]89-94%[8]Effective for removing organic, non-acidic impurities. Careful pH control (8-11) is crucial to prevent Cannizzaro reaction of the aldehyde.[2][8]
Recrystallization High, but dependent on solvent choice.Variable, can have significant losses.[8]Requires screening of solvents to find an optimal system.[4]
Column Chromatography (Reversed-Phase C18) >95% (HPLC)50-80%Often requires a mobile phase modifier like formic acid for good peak shape.[6] May require lyophilization to remove aqueous mobile phase.[1][4]
Diethanolamine Adduct Formation Can be high if the adduct crystallizes well.~50%[1]Best for less polar boronic acids. The adduct is isolated and then cleaved to regenerate the pure boronic acid.[1][4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from a patented method for purifying formylphenylboronic acids.[2][8]

  • Dissolution: Suspend the crude this compound product in water (approximately 5-10 mL per gram of crude material) and cool the mixture to 10°C in an ice bath.

  • Basification: Slowly add a 10% aqueous solution of sodium hydroxide dropwise while monitoring the pH. Maintain the pH between 8 and 10.5 and the temperature below 10°C.

  • Extraction of Impurities: Once the boronic acid has dissolved, extract the aqueous solution twice with a non-polar organic solvent such as toluene or methyl t-butyl ether (MTBE) to remove non-acidic organic impurities.

  • Acidification and Precipitation: Cool the aqueous phase to 10°C and slowly add 10% hydrochloric acid until the pH is acidic (pH ~2), causing the purified boronic acid to precipitate.

  • Isolation: Filter the precipitated solid, wash it with cold water, and dry it under a stream of nitrogen at a mild temperature (e.g., 50°C).

Protocol 2: Purification by Reversed-Phase Column Chromatography
  • Column Preparation: Pack a C18 silica gel column with an appropriate solvent system, for example, a mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like methanol.

  • Loading and Elution: Load the sample onto the column and elute with a gradient of increasing organic solvent (e.g., acetonitrile in water). A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If the mobile phase contains water, lyophilization (freeze-drying) may be necessary to obtain the final solid product.[1][4]

Visualizations

Purification_Workflow start Crude Reaction Product is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction start->acid_base Alternative for Solids is_soluble Can a suitable recrystallization solvent be found? is_solid->is_soluble Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) recrystallize Recrystallization is_soluble->recrystallize Yes is_soluble->column_chrom No pure_solid Pure Solid Product recrystallize->pure_solid column_chrom->pure_solid dea_adduct Diethanolamine Adduct Formation column_chrom->dea_adduct If chromatography fails acid_base->pure_solid dea_adduct->pure_solid

Caption: Decision workflow for selecting a purification technique.

Acid_Base_Purification cluster_0 Aqueous Phase cluster_1 Organic Phase A1 Suspend crude product in H2O A2 Add base (pH 8-10.5) to dissolve boronic acid A1->A2 A3 Extract with organic solvent (e.g., Toluene) A2->A3 A4 Separate aqueous layer A3->A4 O1 Organic impurities removed A3->O1 A5 Add acid (pH ~2) to precipitate product A4->A5 A6 Filter and dry pure product A5->A6

Caption: Step-by-step workflow for acid-base purification.

References

Technical Support Center: Optimizing Reactions for (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving (3-Butoxy-5-formylphenyl)boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering systematic approaches to problem-solving.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield is a common issue in Suzuki-Miyaura cross-coupling reactions. A systematic evaluation of the reaction components and conditions is crucial for identifying the root cause.

Initial Checks:

  • Reagent Quality:

    • Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to degradation over time. It is advisable to use a fresh batch or verify the purity of the existing stock.

    • Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of contaminants.

    • Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Using a fresh catalyst or a more stable pre-catalyst is recommended.[1]

    • Base Purity and Anhydrous Conditions: The chosen base should be of high purity and dry, particularly for anhydrous reactions.[1]

    • Solvent Quality: Solvents should be anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]

  • Reaction Setup:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and boronic acid.[1]

    • Proper Degassing: Thoroughly degas all solvents and aqueous solutions prior to use.

Systematic Troubleshooting Workflow:

The following diagram outlines a step-by-step process for troubleshooting low-yield Suzuki-Miyaura reactions.

TroubleshootingWorkflow start Low or No Yield Observed reagent_check 1. Verify Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst Activity - Base & Solvent Quality start->reagent_check setup_check 2. Review Reaction Setup - Inert Atmosphere - Degassing Technique reagent_check->setup_check condition_optimization 3. Optimize Reaction Conditions - Screen Catalysts/Ligands - Screen Bases - Screen Solvents - Adjust Temperature setup_check->condition_optimization analysis 4. Analyze Side Products - Protodeboronation - Homocoupling - Dehalogenation condition_optimization->analysis If yield is still low solution Problem Resolved condition_optimization->solution Successful Optimization analysis->condition_optimization Implement changes based on analysis

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Issue 2: Significant Formation of Side Products

The presence of major side products can complicate purification and reduce the yield of the desired product. Common side products in Suzuki-Miyaura coupling include those from protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by strong bases and the presence of water.

    • Mitigation:

      • Use a milder base such as K₂CO₃ or CsF.

      • Consider running the reaction under anhydrous conditions if compatible with the overall scheme.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.

    • Mitigation:

      • Ensure thorough degassing of all solvents and reagents.[1]

      • Use a Pd(0) source directly to avoid in-situ reduction of a Pd(II) precatalyst which can sometimes favor homocoupling.[1]

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halide with a hydrogen atom.

    • Mitigation:

      • This can sometimes occur after the oxidative addition step. Optimizing the ligand and base combination can help to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A detailed experimental protocol is provided below. As a starting point, a common set of conditions would involve a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent system such as dioxane/water or toluene/water.

Q2: How do the butoxy and formyl groups on this compound affect the reaction?

The electronic nature of the substituents on the phenylboronic acid can influence the reaction rate. The butoxy group is electron-donating, which generally tends to increase the rate of transmetalation. Conversely, the formyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step. The overall effect will be a balance of these two opposing influences.

Q3: Can the formyl group participate in side reactions?

Yes, under strongly basic conditions, the formyl group, which is an aldehyde, could potentially undergo side reactions such as aldol condensation, especially at elevated temperatures. If such side reactions are observed, it is advisable to screen milder bases (e.g., K₂CO₃, CsF) and potentially lower the reaction temperature.

Q4: My reaction is sluggish. What can I do to increase the reaction rate?

If the reaction is slow, consider the following adjustments:

  • Increase Temperature: Gradually increasing the reaction temperature can often improve the rate.

  • Change Catalyst/Ligand: Switching to a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), can significantly enhance reactivity, especially with challenging substrates.[2]

  • Use a Stronger Base: While being mindful of potential side reactions with the formyl group, a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the reaction.[2]

  • Solvent Choice: The choice of solvent can impact solubility and reaction kinetics. Screening different solvent systems may be beneficial.

Q5: How should I purify the final biaryl aldehyde product?

Standard purification for biaryl products from Suzuki-Miyaura couplings typically involves the following steps:

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product can then be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[4] Recrystallization can also be an effective purification method for solid products.[3]

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions with substituted phenylboronic acids, providing a reference for selecting optimal reaction conditions.

Table 1: Comparison of Catalytic Systems for Suzuki Coupling with an Electron-Deficient Boronic Acid [2]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type catalysts.1-3

Table 2: Comparison of Bases and Solvents for Suzuki Coupling with an Electron-Deficient Boronic Acid [2]

BaseSolvent SystemComments
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.
K₂CO₃Dioxane/H₂OCommon and effective base, moderate strength.
Cs₂CO₃THFStrong base, can accelerate slow reactions. May promote side reactions.
Et₃NAcetonitrileOrganic base, useful in anhydrous conditions. Weaker base.

Table 3: Influence of Substituent Position on Yield for Nitrophenylboronic Acids [1]

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100492
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1101265

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

ExperimentalWorkflow setup 1. Reaction Setup - Add this compound (1.2 equiv),  aryl bromide (1.0 equiv), base (2.0 equiv),  and Pd catalyst (1-5 mol%) to a flask. inert 2. Inert Atmosphere - Seal the flask and purge with an inert gas  (e.g., Argon or Nitrogen) for 10-15 minutes. setup->inert solvent 3. Add Solvents - Add degassed organic solvent (e.g., dioxane)  and degassed water via syringe. inert->solvent reaction 4. Reaction - Heat the mixture with vigorous stirring  (e.g., 80-100 °C) and monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to room temperature, dilute with ethyl acetate,  wash with water and brine. reaction->workup purification 6. Purification - Dry the organic layer, concentrate, and purify  by column chromatography. workup->purification

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Deionized water

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, a key "signaling pathway" in this chemical transformation.

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation [R²B(OH)₃]⁻ PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Borate [R²B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Side reactions of (3-Butoxy-5-formylphenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using (3-Butoxy-5-formylphenyl)boronic acid in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors, primarily related to two competing side reactions: protodeboronation and homocoupling. The electron-withdrawing nature of the formyl group can make the boronic acid more susceptible to these side reactions.[1][2]

Potential Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] It is often promoted by aqueous basic conditions and high temperatures.[4][5]

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize the source of protons.

      • Optimize the Base: A weaker base or a non-aqueous base may be beneficial. For instance, bases like CsF or K₃PO₄ can be effective.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[4]

      • Use a Boronate Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester, can protect it from protodeboronation. These esters often exhibit greater stability and can release the boronic acid slowly under the reaction conditions.[3]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[6] It can be mediated by the palladium catalyst, especially in the presence of oxygen.[6][7]

    • Troubleshooting Steps:

      • Degas the Reaction Mixture: Rigorous exclusion of oxygen is critical to suppress homocoupling.[7] This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[7]

      • Choose the Right Palladium Source and Ligand: Using a Pd(0) source directly or a Pd(II) precatalyst that rapidly reduces to Pd(0) can be advantageous. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands like SPhos can promote the desired cross-coupling over homocoupling.[1][8]

      • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress the formation of homocoupling byproducts.[7]

Issue 2: Complex Product Mixture and Purification Difficulties

Q2: My reaction has resulted in a complex mixture of products, making purification difficult. How can I identify the byproducts and simplify the purification process?

A2: A complex product mixture often indicates the presence of side products from protodeboronation and homocoupling.

  • Byproduct Identification:

    • The protodeboronation byproduct will be 3-butoxybenzaldehyde.

    • The homocoupling byproduct will be 5,5'-dibutoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.

    • These byproducts can be identified using techniques like LC-MS and NMR spectroscopy by comparing the observed masses and spectra with the expected structures.

  • Simplifying Purification:

    • Optimize Reaction Conditions: The best approach is to minimize the formation of byproducts by implementing the solutions described in Q1.

    • Chromatography: Flash column chromatography is a common method for purification. A carefully selected solvent system can help in separating the desired product from the less polar protodeboronation byproduct and the more polar homocoupling byproduct.

    • Crystallization: If the desired product is a solid, crystallization can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q3: What are the primary side reactions of this compound in Suzuki-Miyaura coupling?

A3: The two main side reactions are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-butoxybenzaldehyde.[3] This is a known issue for arylboronic acids, especially those with electron-withdrawing substituents.[5][9]

  • Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 5,5'-dibutoxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.[6] This side reaction is often promoted by the presence of oxygen.[7]

Q4: How does the formyl group on this compound affect its reactivity?

A4: The formyl group is electron-withdrawing, which can increase the Lewis acidity of the boron atom.[10] This can make the boronic acid more susceptible to protodeboronation under certain conditions.[11] However, the formyl group can also participate in desirable interactions, such as in the formation of stable adducts in certain biological applications.[12]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, away from moisture and oxygen to prevent degradation.[13] Like many boronic acids, it can be prone to dehydration to form cyclic anhydrides (boroxines), which may not affect its reactivity in many applications.[14][15]

Q6: Can I use this compound in aqueous conditions?

A6: While some Suzuki-Miyaura reactions can be performed in aqueous media, care must be taken with this compound due to the increased risk of protodeboronation in aqueous basic solutions.[5] If aqueous conditions are necessary, consider using a boronate ester derivative or carefully optimizing the base and temperature to minimize this side reaction.[3][4]

Data Presentation

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Action Expected Outcome
Low YieldProtodeboronationUse anhydrous solvents, optimize base (e.g., CsF, K₃PO₄), lower reaction temperature, or use a pinacol ester derivative.Increased yield of the desired cross-coupled product.
HomocouplingRigorously degas the reaction mixture, use a Pd(0) source with a suitable ligand (e.g., SPhos), or add a mild reducing agent.Minimized formation of the homocoupling byproduct.
Difficult PurificationPresence of Side ProductsOptimize reaction conditions to minimize byproduct formation.A cleaner reaction profile, simplifying purification.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize Side Reactions

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ and SPhos) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Pathway cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Desired Product Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Start This compound Proton_Source H+ Source (e.g., H2O) Start->Proton_Source Undesired Pathway 1 Pd_Catalyst Pd Catalyst + O2 Start->Pd_Catalyst Undesired Pathway 2 Protodeboronation_Product 3-Butoxybenzaldehyde Proton_Source->Protodeboronation_Product Homocoupling_Product Dimerized Product Pd_Catalyst->Homocoupling_Product

Caption: Common side reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Protodeboronation Check for Protodeboronation (LC-MS, NMR) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling (LC-MS, NMR) Start->Check_Homocoupling Solution_Protodeboronation Use Anhydrous Conditions Optimize Base Lower Temperature Use Boronate Ester Check_Protodeboronation->Solution_Protodeboronation Solution_Homocoupling Degas Reaction Mixture Optimize Pd Source/Ligand Add Reducing Agent Check_Homocoupling->Solution_Homocoupling Re-run Re-run Optimized Reaction Solution_Protodeboronation->Re-run Solution_Homocoupling->Re-run

Caption: A troubleshooting workflow for reactions with this compound.

References

Improving the stability of (3-Butoxy-5-formylphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using (3-Butoxy-5-formylphenyl)boronic acid in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to three main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in 3-butoxybenzaldehyde. This reaction can be catalyzed by both acids and bases and is often accelerated by elevated temperatures.[1][2]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 3-butoxy-5-formylphenol. This process is promoted by dissolved oxygen, oxidizing agents, and sometimes transition metal catalysts.[3][4][5]

  • Boroxine Formation: Three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is a reversible process favored in aprotic organic solvents and at higher concentrations, while the presence of water shifts the equilibrium back towards the boronic acid.[6][7][8]

Q2: How do the butoxy and formyl substituents on the phenyl ring affect the stability of the molecule?

A2: The butoxy group is electron-donating, which generally increases the electron density on the aromatic ring. Conversely, the formyl (aldehyde) group is electron-withdrawing. The presence of an electron-withdrawing group can increase the Lewis acidity of the boron atom and lower the pKa of the boronic acid.[9] This increased acidity can make the boronate anion, which is more susceptible to protodeboronation, form more readily under basic conditions.[2][10] Therefore, special care should be taken when using this compound in basic solutions.

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could this be a stability issue?

A3: Yes, low yields in Suzuki-Miyaura coupling reactions are frequently due to the degradation of the boronic acid before or during the reaction.[11] Protodeboronation is a common side reaction under the basic conditions typically required for the coupling, which consumes the boronic acid.[1][2] Oxidation can also be an issue, especially if the reaction mixture is not properly degassed. To troubleshoot, consider the points in the guide below, such as using fresh reagents, degassing solvents, and potentially using a boronic ester derivative for enhanced stability.

Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?

A4:

  • Solid: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[12]

  • Solution: Solutions of boronic acids are generally less stable than the solid form. If a solution must be stored, it is best to prepare it fresh. If short-term storage is necessary, keep the solution under an inert atmosphere at a low temperature (e.g., -20°C). The choice of solvent is also critical; aprotic solvents are generally preferred to minimize hydrolysis.

Q5: How can I improve the stability of this compound for my reactions?

A5: To enhance stability, consider converting the boronic acid to a more robust derivative, such as a boronic ester. Common strategies include:

  • Pinacol Esters: Reacting the boronic acid with pinacol creates a pinacol boronate ester, which is more resistant to protodeboronation and oxidation.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" manner in coupling reactions.

  • Diethanolamine Adducts: Forming an adduct with diethanolamine can result in a crystalline, air-stable solid that is easily handled and can be used directly in certain coupling reactions.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in cross-coupling reactions. Protodeboronation: The boronic acid is degrading under the reaction conditions (especially if basic).- Use freshly opened or purified this compound.- Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (argon or nitrogen).- Minimize reaction time and temperature where possible.- Consider converting the boronic acid to a more stable pinacol or MIDA ester.
Formation of 3-butoxybenzaldehyde as a byproduct. Protodeboronation: The C-B bond is being cleaved.- Optimize the base and solvent system. For some sensitive substrates, milder bases like K₃PO₄ or K₂CO₃ may be preferable to stronger bases like NaOH.- Ensure the reaction is not exposed to acidic or strongly basic aqueous conditions for extended periods during workup.
Formation of 3-butoxy-5-formylphenol as a byproduct. Oxidation: The boronic acid is reacting with oxygen.- Ensure rigorous degassing of all solvents (e.g., by freeze-pump-thaw cycles or sparging with argon).- Use high-purity, peroxide-free solvents.- Run the reaction under a positive pressure of an inert gas.
Inconsistent results between experimental runs. Variable Reagent Quality: The boronic acid may have degraded during storage, or boroxine may have formed.- Use a fresh batch of the boronic acid or purify the existing stock.- If using a solid that has been stored for a long time, analyze its purity by NMR or HPLC before use.- When weighing the solid, do so quickly to minimize exposure to air and moisture.
Poor solubility or precipitation in organic solvents. Boroxine Formation: In non-polar, aprotic solvents, the boronic acid may form the less soluble boroxine trimer.- Add a small amount of a protic solvent (like water or methanol) to the reaction mixture to shift the equilibrium back to the boronic acid. Note: this may not be suitable for all reaction types.- Consider using a more polar aprotic solvent.

Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the expected stability trends.

Condition Parameter Expected Impact on Stability Primary Degradation Pathway
pH Acidic (pH < 5)Moderate to Low StabilityProtodeboronation
Neutral (pH ~7)Highest StabilitySlow Oxidation
Basic (pH > 8)Low StabilityProtodeboronation, Oxidation
Atmosphere Air (Oxygen)Low StabilityOxidation
Inert (N₂ or Ar)High Stability-
Solvent Aprotic (e.g., Dioxane, THF)Moderate Stability (risk of boroxine formation)Boroxine Formation
Protic (e.g., Water, Alcohols)Moderate Stability (risk of protodeboronation)Protodeboronation
Temperature Low (e.g., 0-25°C)High Stability-
Elevated (> 50°C)Low StabilityAll pathways accelerated
Additives Diols (e.g., Pinacol)Increased Stability-
WaterDecreases boroxine, may increase protodeboronationProtodeboronation

Experimental Protocols

Protocol 1: Stability Assessment by HPLC/UPLC

Objective: To quantify the degradation of this compound over time under specific conditions.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition (e.g., acidic pH, basic pH, elevated temperature, exposure to air).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.

  • HPLC/UPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., 3-butoxybenzaldehyde) have significant absorbance.

    • Quantification: Inject the samples and record the chromatograms. Calculate the percentage of the remaining parent compound by comparing its peak area at each time point to the initial (t=0) peak area.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

Objective: To qualitatively observe the degradation of this compound and identify major degradation products.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a suitable buffer) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature or in a heated bath).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at various time points.

  • Analysis:

    • Monitor the decrease in the intensity of the aromatic proton signals corresponding to the starting material.

    • Look for the appearance of new signals. For example, the appearance of a new aldehyde proton signal and changes in the aromatic region could indicate the formation of 3-butoxybenzaldehyde (from protodeboronation).

    • The disappearance of the B(OH)₂ proton signal (often broad and exchangeable) and shifts in the aromatic signals can also indicate degradation.

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B Protodeboronation (3-butoxybenzaldehyde) A->B H⁺ or OH⁻, H₂O, Heat C Oxidation (3-butoxy-5-formylphenol) A->C O₂ or Oxidizing Agent D Dehydration (Boroxine Trimer) A->D Heat, Anhydrous Solvent

Caption: Major degradation pathways for this compound.

StabilityWorkflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_solution Prepare Stock Solution stress_pH Vary pH prep_solution->stress_pH stress_temp Vary Temperature prep_solution->stress_temp stress_atm Vary Atmosphere prep_solution->stress_atm analysis_nmr ¹H NMR Analysis prep_solution->analysis_nmr analysis_hplc HPLC/UPLC Analysis stress_pH->analysis_hplc stress_temp->analysis_hplc stress_atm->analysis_hplc results_quant Quantify Degradation analysis_hplc->results_quant results_id Identify Byproducts analysis_nmr->results_id

Caption: Workflow for assessing the stability of the boronic acid in solution.

References

Troubleshooting guide for (3-Butoxy-5-formylphenyl)boronic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Butoxy-5-formylphenyl)boronic acid. The information is designed to address common issues encountered during experimental procedures, particularly in the context of cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction using this compound has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Reagent Quality and Stability:

    • This compound Instability: Boronic acids can be prone to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is often exacerbated by harsh reaction conditions such as high temperatures and strong bases.[1] Consider using milder bases or protecting the boronic acid as a more stable boronate ester (e.g., a pinacol ester) if instability is suspected.[1][2] The purity of your boronic acid can be checked by NMR.

    • Catalyst Activity: The active catalytic species is typically Pd(0).[1] If you are using a Pd(II) precatalyst, it must be reduced in situ, a process that can sometimes be inefficient.[1] Furthermore, some palladium sources can degrade over time. To test your catalyst's activity, you can run a well-established control reaction with known reactive substrates.[1] Using modern, air-stable palladium precatalysts can also lead to more reproducible results.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf > Cl.[6][7] If you are using a less reactive aryl chloride, a more active catalyst system with specialized ligands (e.g., Buchwald ligands) may be required to promote the oxidative addition step.[2][6]

  • Reaction Conditions:

    • Solvent and Degassing: Ensure your solvent is anhydrous and thoroughly degassed.[1][2] Oxygen can lead to the homocoupling of the boronic acid, a common side reaction that reduces the yield of the desired product.[2][6]

    • Base Selection: The choice of base is crucial as it activates the boronic acid.[2] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[2] It is often beneficial to screen a variety of bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[2] Optimization of the reaction temperature is often necessary.

Q2: I am observing a significant amount of a homocoupling byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a biaryl product from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][6]

  • Prevention Strategies:

    • Thorough Degassing: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use of a Pd(0) Source: Directly using a Pd(0) catalyst or an efficient precatalyst that readily generates the active Pd(0) species can help reduce the amount of Pd(II) available to promote homocoupling.[1][2]

Q3: How can I purify my final product, which contains residual boronic acid and other impurities?

A3: The purification of products from reactions involving boronic acids can sometimes be challenging due to the similar polarity of the starting materials and byproducts.

  • Chromatography:

    • Silica gel column chromatography is a common method for purification.[8] However, boronic acids can sometimes be difficult to elute from silica.[8] In such cases, using neutral alumina as the stationary phase might be a better alternative.[8]

    • For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be an effective method to prevent over-adsorption and improve purification.[9]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts by treatment with a base.[8][10] This allows for their separation from non-acidic organic products through an aqueous extraction. The boronic acid can then be recovered by acidifying the aqueous layer.[10]

  • Crystallization: Recrystallization can be an effective purification technique if a suitable solvent system is found.[8]

Q4: My this compound appears to be decomposing upon storage. What are the best practices for handling and storing this reagent?

A4: Boronic acids can be sensitive to air and moisture, leading to the formation of unreactive cyclic anhydrides (boroxines) or decomposition via protodeboronation.[1]

  • Storage: It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen).

  • Handling: When handling the reagent, minimize its exposure to the atmosphere. Use of a glovebox or performing manipulations under a stream of inert gas is advisable.

  • Stability Enhancement: If decomposition is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, for storage and use in reactions.[1][4]

Quantitative Data Summary

The following table presents hypothetical yield data for a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole under various conditions to illustrate the impact of different parameters on the reaction outcome.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10075
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (5:1)11088
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)9062
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O (3:1)8081
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (5:1)110 (No Degassing)45 (with homocoupling)

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

This is a generalized procedure and should be optimized for specific substrates.[2]

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst and ligand (if applicable).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) setup 2. Assemble Reaction Vessel reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 4. Add Degassed Solvent inert->solvent catalyst 5. Add Catalyst/Ligand solvent->catalyst reaction 6. Heat and Stir catalyst->reaction monitoring 7. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 8. Quench and Extract monitoring->workup Reaction Complete purification 9. Purify Product workup->purification analysis 10. Characterize Product purification->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Guide start Low Yield or No Reaction check_reagents Check Reagent Quality & Purity start->check_reagents reagent_issue Degraded Boronic Acid? Inactive Catalyst? Impure Aryl Halide? check_reagents->reagent_issue Yes check_conditions Review Reaction Conditions check_reagents->check_conditions No reagent_solution Use Fresh Reagents Test Catalyst Activity Consider Boronate Ester reagent_issue->reagent_solution conditions_issue Insufficient Degassing? Suboptimal Base/Solvent? Incorrect Temperature? check_conditions->conditions_issue Yes side_reactions Analyze for Side Reactions check_conditions->side_reactions No conditions_solution Thoroughly Degas Screen Bases & Solvents Optimize Temperature conditions_issue->conditions_solution side_reactions_issue Protodeboronation? Homocoupling? side_reactions->side_reactions_issue Yes side_reactions_solution Use Milder Conditions Ensure Thorough Degassing Use Pd(0) Source side_reactions_issue->side_reactions_solution

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Efficient Suzuki-Miyaura Coupling with (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient Suzuki-Miyaura coupling of (3-Butoxy-5-formylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the electronic properties of the formyl (aldehyde) group. As an electron-withdrawing group, it can deactivate the boronic acid towards transmetalation, a key step in the catalytic cycle. Additionally, the aldehyde functionality itself can participate in side reactions, such as homo-coupling or reactions with basic media, potentially leading to lower yields of the desired product. Careful selection of the catalyst, ligand, and base is crucial to mitigate these effects.

Q2: Which type of palladium catalyst is generally recommended for coupling with electron-deficient boronic acids like this compound?

A2: For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-type catalysts) are often more effective than traditional catalysts like Pd(PPh₃)₄. These advanced ligands can enhance the catalytic activity and stability, leading to higher yields and faster reaction times.

Q3: Can the aldehyde group on the boronic acid interfere with the palladium catalyst?

A3: Yes, the aldehyde group can potentially coordinate to the palladium center, which may inhibit catalytic activity. Furthermore, under certain conditions, side reactions involving the aldehyde, such as decarbonylative coupling, can occur, leading to undesired byproducts. The choice of a sterically hindered ligand can sometimes help to prevent unwanted coordination of the aldehyde to the metal center.

Q4: What is protodeboronation and how can I minimize it with this compound?

A4: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product. This is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, one can:

  • Use milder bases such as K₃PO₄ or Cs₂CO₃.

  • Employ anhydrous conditions or minimize the amount of water in the reaction mixture.

  • Use a more stable boronic ester derivative (e.g., a pinacol ester) if the free boronic acid proves too unstable.

  • Protect the boronic acid with diethanolamine to form a more stable adduct that can be used directly in the coupling reaction.[2]

Q5: Is it better to use a pre-formed palladium catalyst or generate the active catalyst in situ?

A5: While in situ generation of the active Pd(0) catalyst from a palladium source (e.g., Pd(OAc)₂) and a separate ligand is a common practice, pre-formed, air- and moisture-stable precatalysts (e.g., Buchwald palladacycles) have gained popularity. These advanced precatalysts often offer improved reproducibility and are effective at lower catalyst loadings, which can be advantageous for challenging substrates.

Catalyst and Condition Selection Guide

The selection of an appropriate catalyst system is critical for a successful Suzuki-Miyaura coupling with this compound. The following tables summarize the performance of various palladium catalyst systems with analogous electron-deficient or sterically hindered arylboronic acids.

Table 1: Comparison of Palladium Catalyst Systems for Coupling with Electron-Deficient Arylboronic Acids
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineK₃PO₄Toluene/H₂O1001>95
Pd₂(dba)₃ / XPhosBuchwald-type phosphineK₃PO₄Dioxane/H₂O1001>95
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Dioxane/H₂O10012-2460-75
PEPPSI™-IPrN-Heterocyclic CarbeneK₂CO₃t-BuOH802-6>90

Note: Yields are representative and can vary based on the specific aryl halide used, purity of reagents, and precise reaction conditions.

Table 2: Comparison of Commonly Used Bases
BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene/H₂O, Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates.Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂OCommon and effective base, moderate strength.Dioxane is a peroxide-forming solvent.
Cs₂CO₃THF, DioxaneStrong base, can accelerate slow reactions.Higher cost, can promote side reactions.
Na₂CO₃Toluene/H₂OCost-effective and widely used.May be less effective for challenging substrates.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Impure or degraded boronic acid. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. 5. Oxygen contamination.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Verify the purity of the boronic acid; consider converting to a more stable ester or diethanolamine adduct.[2] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). 4. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 5. Ensure proper degassing of solvents and maintain an inert atmosphere (N₂ or Ar).
Significant Protodeboronation 1. Harsh basic conditions. 2. High water content. 3. Prolonged reaction at high temperature.1. Switch to a milder base (e.g., KF, K₂CO₃). 2. Use anhydrous solvents or a boronic ester. 3. Optimize reaction time to avoid prolonged heating after completion.
Formation of Homo-coupled Byproducts 1. Presence of oxygen. 2. Inefficient oxidative addition or transmetalation.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to promote the desired cross-coupling pathway.
Aldehyde-Related Side Reactions 1. Reaction of the aldehyde with the base. 2. Decarbonylative coupling.1. Use a non-nucleophilic base. 2. Employ milder reaction conditions (lower temperature). Consider protecting the aldehyde group if other strategies fail.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.[2]

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[2]

  • Under the inert atmosphere, add the palladium precatalyst.[2]

  • Add the degassed solvent system via syringe.[2]

  • Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start: Couple this compound with Aryl Halide substrate_analysis Analyze Aryl Halide (Reactivity: I > Br > OTf >> Cl) start->substrate_analysis initial_choice Initial Catalyst Choice: Buchwald Ligand Precatalyst (e.g., XPhos Pd G3) substrate_analysis->initial_choice check_yield Reaction Outcome: Good Yield? initial_choice->check_yield Run small-scale test reaction success Success: Proceed with Scale-up check_yield->success Yes troubleshoot Low Yield: Enter Troubleshooting Workflow check_yield->troubleshoot No alternative_catalyst Consider Alternative Catalyst: - Other Buchwald Ligands (e.g., SPhos) - NHC-Pd Catalyst (e.g., PEPPSI-IPr) troubleshoot->alternative_catalyst alternative_catalyst->initial_choice Re-evaluate

Caption: A decision workflow for selecting a suitable catalyst system.

Troubleshooting Flowchart for Low Yield

Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stability - Fresh Catalyst? - Boronic Acid Integrity? start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents - Use fresh catalyst - Purify/protect boronic acid reagents_ok->replace_reagents No check_conditions Review Reaction Conditions - Inert Atmosphere? - Degassed Solvents? reagents_ok->check_conditions Yes rerun Re-run Experiment replace_reagents->rerun conditions_ok Conditions OK? check_conditions->conditions_ok improve_technique Improve Technique - Ensure rigorous degassing - Maintain inert atmosphere conditions_ok->improve_technique No optimize Systematic Optimization - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Toluene, Dioxane) - Vary Temperature conditions_ok->optimize Yes improve_technique->rerun optimize->rerun

Caption: A step-by-step guide for troubleshooting low-yield reactions.

Suzuki-Miyaura Catalytic Cycle

CatalyticCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl R-Pd(II)L_n-Ar pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid ArB(OH)₂ + Base boronic_acid->transmetalation

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Impact of base and solvent on (3-Butoxy-5-formylphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (3-Butoxy-5-formylphenyl)boronic acid. The content is designed to address specific issues that may be encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Systematically troubleshooting these variables is key to a successful outcome.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. Ensure that your palladium source, especially if it's a Pd(0) species, has not been deactivated by prolonged exposure to air. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (e.g., aryl halide). Boronic acids can degrade over time.[1]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or the formyl group on your boronic acid.[1] The solvent system must facilitate the dissolution of the reactants and the catalytic cycle.[2]

  • Sub-optimal Temperature: Suzuki-Miyaura reactions are often temperature-sensitive. If the reaction temperature is too low, the rate of reaction may be impractically slow. Conversely, excessively high temperatures can lead to degradation of the reactants, catalyst, or products.

Question 2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with boronic acids that are either electron-rich or have certain substitution patterns.[1] The presence of both an electron-donating butoxy group and an electron-withdrawing formyl group on the phenyl ring can influence the rate of this side reaction.

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce the extent of protodeboronation.[1]

  • Use of Boronic Esters: Boronic acids can be converted to more stable boronic esters, such as pinacol esters. These esters can then be used in the coupling reaction and are generally more resistant to protodeboronation.[4][5]

Question 3: The aldehyde (formyl) group on my this compound seems to be undergoing side reactions. What conditions can I use to protect it?

Answer:

The formyl group is generally robust to Suzuki-Miyaura coupling conditions. However, under certain circumstances, such as with very strong bases or highly reactive catalysts, it may undergo side reactions.

  • Choice of Base: Avoid extremely strong bases that could potentially react with the aldehyde. Milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient for the Suzuki-Miyaura coupling and are less likely to interfere with the formyl group.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize potential side reactions involving the formyl group.

  • Protection of the Aldehyde: If side reactions persist, the formyl group can be protected as an acetal (e.g., using ethylene glycol and an acid catalyst) prior to the Suzuki-Miyaura coupling. The acetal is stable to the basic conditions of the coupling and can be readily deprotected with aqueous acid upon completion of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use with this compound in a Suzuki-Miyaura coupling?

A1: The choice of base is critical. For Suzuki-Miyaura couplings, an inorganic base is typically required to activate the boronic acid for transmetalation.[6] For this compound, a moderately strong base is recommended to balance the need for activation with the desire to avoid side reactions.

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent general-purpose bases for Suzuki-Miyaura reactions.

  • Phosphates: Tribasic potassium phosphate (K₃PO₄) is another effective base, often used in anhydrous conditions.[1]

  • Fluorides: Potassium fluoride (KF) can be a good choice, especially when trying to minimize protodeboronation.[1]

The optimal base will depend on the specific coupling partner and solvent system being used. It is often advisable to screen a few different bases to find the best conditions for a particular reaction.

Q2: Which solvent systems are recommended for reactions involving this compound?

A2: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction selectivity.[2] A variety of solvents can be employed for Suzuki-Miyaura couplings.

  • Aqueous Mixtures: A mixture of an organic solvent and water is very common. The water is necessary to dissolve the inorganic base. Typical organic solvents for aqueous mixtures include:

    • 1,4-Dioxane

    • Tetrahydrofuran (THF)

    • Toluene

    • Acetonitrile (MeCN)[2]

    • Alcohols such as isopropanol or ethanol[7]

  • Anhydrous Solvents: If protodeboronation is a concern, anhydrous solvents can be used. In this case, a base like K₃PO₄ is often employed. Suitable anhydrous solvents include THF, dioxane, and toluene.

The choice of solvent can impact the reaction rate and yield, so solvent screening can be a valuable optimization step.

Q3: How does the presence of the butoxy and formyl groups affect the reactivity of the boronic acid?

A3: The electronic properties of the substituents on the phenyl ring of the boronic acid can influence its reactivity.

  • Butoxy Group: The butoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring, which can sometimes make the transmetalation step of the Suzuki-Miyaura catalytic cycle faster.

  • Formyl Group: The formyl (aldehyde) group is an electron-withdrawing group through both induction and resonance. This decreases the electron density on the aromatic ring, which can make the boronic acid more susceptible to protodeboronation under certain conditions.

The combination of these two groups results in a nuanced electronic effect on the boronic acid, and the overall reactivity will be a balance of these opposing influences.

Data Presentation

Table 1: Effect of Base on the Yield of a Model Suzuki-Miyaura Coupling Reaction

EntryBase (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285
2Cs₂CO₃ (2.0)Toluene/H₂O (4:1)100892
3K₃PO₄ (3.0)Anhydrous THF801678
4KF (3.0)Isopropanol/H₂O (3:1)852465
5NaOH (2.0)Ethanol/H₂O (3:1)701255*

*Significant protodeboronation observed.

Table 2: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction

EntrySolvent SystemBase (equivalents)Temperature (°C)Time (h)Yield (%)
1Dioxane/H₂O (4:1)K₂CO₃ (2.0)901285
2Toluene/H₂O (4:1)K₂CO₃ (2.0)1001288
3Acetonitrile/H₂O (4:1)K₂CO₃ (2.0)801875
4Anhydrous DioxaneK₃PO₄ (3.0)901682
5tert-Amyl alcoholKOt-Bu (2.0)802470

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl halide coupling partner (1.2 equivalents), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.5 M with respect to the boronic acid) via syringe.[1]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity and Inert Atmosphere Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stability Check_Catalyst->Check_Reagents [ Catalyst OK ] Success Improved Yield Check_Catalyst->Success [ New Catalyst/ Degassing Works ] Optimize_Base_Solvent Optimize Base and Solvent System Check_Reagents->Optimize_Base_Solvent [ Reagents OK ] Check_Reagents->Success [ Fresh Reagents Work ] Optimize_Temp Adjust Reaction Temperature Optimize_Base_Solvent->Optimize_Temp [ Conditions Optimized ] Optimize_Base_Solvent->Success [ New Conditions Work ] Optimize_Temp->Success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Analytical Methods for (3-Butoxy-5-formylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (3-Butoxy-5-formylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for monitoring the progress of a reaction involving this compound?

A1: The most common and effective methods for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] HPLC is excellent for assessing purity and quantifying components in a mixture, while qNMR provides detailed structural information and quantitative data from a single experiment without the need for response factors for each analyte.[1][4][5] For more detailed analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can provide high-throughput analysis and identification of byproducts.[6][7]

Q2: I am observing the formation of an oily or sticky substance in my this compound starting material. Is it still usable?

A2: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines, which can appear as oily or sticky substances.[8][9] In many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can still be used directly.[8] However, significant degradation can affect the reaction stoichiometry and yield. It is advisable to assess the purity of the starting material before use.

Q3: What causes the degradation of this compound during a reaction, and how can I minimize it?

A3: The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][10] This is often promoted by the presence of water, strong bases, and elevated temperatures.[10] To minimize this, you can:

  • Use anhydrous solvents and reagents.

  • Opt for milder bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[10]

  • Lower the reaction temperature if the desired transformation can proceed efficiently.[10]

  • Consider using a more stable derivative, like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid slowly in situ.[11]

Q4: Can I use Gas Chromatography (GC) to analyze my reaction mixture?

A4: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability.[12][13] To use GC, a derivatization step is required to convert the boronic acid into a more volatile and stable derivative, such as a silyl ester.[12] This makes GC less convenient for routine reaction monitoring compared to HPLC or NMR.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape or Tailing Secondary interactions with column silanol groups.Use a column with low silanol activity or an end-capped C18 column.[14] Consider using MaxPeak Premier columns to minimize metal surface interactions.
Inappropriate mobile phase pH.Add a small amount of an acid like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups.[15]
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a stable temperature.
Column degradation.Use a guard column to protect the analytical column. Replace the column if performance does not improve.
On-Column Degradation of Boronic Acid Hydrolysis of the boronic acid on the column.[16][17]For sensitive boronic esters, consider using a high-pH mobile phase (e.g., pH > 10) to stabilize the compound.[17][18] Alternatively, use a non-aqueous, aprotic sample diluent.[17]
Co-elution of Peaks Insufficient resolution between the starting material, product, and impurities.Optimize the gradient profile of the mobile phase. Screen different column stationary phases to exploit selectivity differences.
Reaction Failure or Low Yield
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Degraded this compound.Assess the purity of the starting material. Consider using a fresh batch or a more stable derivative.[8]
Inactive catalyst.Use a pre-formed Pd(0) source or a modern pre-catalyst. Ensure ligands are fresh and stored under an inert atmosphere.[8]
Suboptimal reaction conditions (base, solvent, temperature).[8]Systematically screen different bases, solvents, and temperatures. Ensure solvents are anhydrous and properly degassed.[8]
Significant Protodeboronation Presence of water, strong base, or high temperature.[10]Use anhydrous conditions, switch to a weaker base (e.g., Cs₂CO₃), and lower the reaction temperature.[10]
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[8]

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a general method for monitoring the consumption of this compound and the formation of the desired product.

  • Instrumentation:

    • HPLC system with a UV detector.[15]

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 254 nm.[15]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      18.0 90
      18.1 10

      | 22.0 | 10 |

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Quantitative NMR (qNMR) for In Situ Reaction Monitoring

This protocol describes how to use qNMR with an internal standard to determine the real-time concentrations of reactants and products.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Materials:

    • Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆).

    • Internal Standard: A compound with a known concentration and purity that does not react with any components in the mixture and has a signal that does not overlap with other signals. 4-Fluorobenzoic acid is a common choice.[1]

  • Sample Preparation:

    • At the start of the reaction, add a known amount of the internal standard to the reaction vessel.

    • At desired time points, withdraw an aliquot of the reaction mixture (e.g., 0.5 mL).

    • Transfer the aliquot directly into an NMR tube for analysis. No workup is required.[19]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate quantification. A D1 of 5 times the longest T1 value is recommended.

  • Data Analysis:

    • Integrate the signals corresponding to the internal standard, this compound, and the product.

    • Calculate the concentration of each component using the following formula:

      Concentration of Analyte = (Area of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Area of Standard) * Concentration of Standard

Visualizations

Analytical_Workflow General Analytical Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Reaction Mixture (this compound + Reagents) Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction Sampling->Quench qNMR qNMR Analysis Sampling->qNMR Direct Transfer (No Prep) Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Analysis Filter->HPLC Data Calculate Conversion & Yield HPLC->Data qNMR->Data

Caption: General analytical workflow for monitoring reactions.

Troubleshooting_Tree Troubleshooting Guide for Low Reaction Yield Start Low or No Product Yield Check_SM Check Starting Material Purity (HPLC or NMR) Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Bad Degraded/Impure Check_SM->SM_Bad No Check_Catalyst Evaluate Catalyst System SM_OK->Check_Catalyst Use_Fresh Use Fresh Starting Material or Purify Existing Stock SM_Bad->Use_Fresh Cat_OK Catalyst OK Check_Catalyst->Cat_OK Yes Cat_Bad Suspect Inactivity Check_Catalyst->Cat_Bad No Check_Conditions Review Reaction Conditions Cat_OK->Check_Conditions Use_New_Cat Use Fresh Ligand/Catalyst Consider Pre-catalyst Cat_Bad->Use_New_Cat Cond_OK Conditions OK Check_Conditions->Cond_OK Yes Cond_Suspect Suboptimal Check_Conditions->Cond_Suspect No Check_Side_Rxn Analyze for Side Products (e.g., Protodeboronation) Cond_OK->Check_Side_Rxn Optimize Optimize Base, Solvent, Temp. Ensure Anhydrous/Inert Conditions Cond_Suspect->Optimize

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Purity Analysis of Synthesized (3-Butoxy-5-formylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (3-Butoxy-5-formylphenyl)boronic acid, a key building block in organic synthesis and drug discovery, is critical for ensuring reaction reproducibility, maximizing yields, and maintaining the integrity of final products. This guide provides a comparative overview of common analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the specific purity question being addressed, the nature of the expected impurities, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly used methods.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.Quantitative purity (area %), detection of non-volatile organic impurities.High resolution and sensitivity, widely applicable, and allows for quantification.[1]Boronic acids can be challenging to analyze due to their polarity and tendency to form boroxines.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment.Structural confirmation, identification and quantification of organic impurities and residual solvents. ¹¹B NMR is specific for boron-containing species.[1][2]Provides detailed structural information, can be used for quantitative analysis (qNMR).[1]Can be complicated by the formation of boroxines, leading to complex or broad spectra.[3][4]
Mass Spectrometry (MS) Ionization of molecules followed by separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities and degradation products.High sensitivity and specificity, can be coupled with chromatography (e.g., LC-MS) for enhanced separation and identification.[5][6]Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate spectral interpretation.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Detection of volatile impurities and residual solvents.Excellent chromatographic separation for volatile compounds.[6]Requires mandatory derivatization for non-volatile boronic acids to increase volatility.[6]

Experimental Protocols

Primary Purity Assessment by Reversed-Phase HPLC

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Ammonium acetate (10 mM)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to initial conditions (95% A, 5% B)

      • 20-25 min: Equilibration at initial conditions

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Impurity Identification by NMR Spectroscopy

¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents like methanol-d4 can help to break up boroxine trimers and simplify the spectrum.[4]

  • Analysis: The ¹H NMR spectrum will provide information on the chemical structure and the presence of proton-containing impurities. Integration of signals can be used for relative quantification.

¹¹B NMR:

  • Analysis: ¹¹B NMR is a valuable tool for observing the boron species directly.[2] A single peak is expected for the boronic acid, although its chemical shift can be pH-dependent.[8][9] The presence of multiple boron signals may indicate the presence of boronate esters or other boron-containing impurities.

Common Impurities in Synthesized this compound

The purity of the final product can be affected by impurities originating from the synthetic route and handling. Common impurities include:

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis.[3]

  • Boroxines (Anhydrides): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[3] This is often observed in mass spectrometry and can lead to complex NMR spectra.[3]

  • Hydrolysis Products: The boronic acid functional group can be susceptible to hydrolysis, leading to deboronation.

  • Oxidation Products: Boronic acids are susceptible to oxidative degradation.[3][10]

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.[3]

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis Synthesized_Product This compound Initial_Screen Initial Purity Screen (e.g., TLC, LC-MS) Synthesized_Product->Initial_Screen Sample HPLC Quantitative Purity (RP-HPLC) Initial_Screen->HPLC Proceed if promising NMR Structural Confirmation & Impurity ID (¹H, ¹¹B NMR) Initial_Screen->NMR For structural info MS Molecular Weight Verification & Impurity ID (MS) Initial_Screen->MS For MW confirmation Final_Purity Final Purity Assessment HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: Workflow for the purity analysis of this compound.

Logical Pathway for Method Selection

The selection of an appropriate analytical method follows a logical progression to fully characterize the purity of the synthesized compound.

Method_Selection_Pathway Start Synthesized Product Available Purity_Question What is the primary purity concern? Start->Purity_Question Quantitative Quantitative Purity (%) Purity_Question->Quantitative Overall Purity Structural Structural Identity & Impurities Purity_Question->Structural Identity/Unknowns Volatile Volatile Impurities / Solvents Purity_Question->Volatile Solvents Use_HPLC Use RP-HPLC Quantitative->Use_HPLC Use_NMR Use ¹H and ¹¹B NMR Structural->Use_NMR Use_GCMS Use GC-MS Volatile->Use_GCMS Use_LCMS Use LC-MS for confirmation Use_HPLC->Use_LCMS If impurity ID needed Use_NMR->Use_LCMS To confirm MW of impurities

Caption: Decision pathway for selecting the appropriate purity analysis method.

References

Navigating Reactivity: A Comparative Guide to (3-Butoxy-5-formylphenyl)boronic Acid and Other Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and overall success of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of (3-Butoxy-5-formylphenyl)boronic acid with a range of other commercially available boronic acids, supported by established principles and experimental data from analogous systems.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, relies on the nuanced reactivity of its organoboron component. The electronic and steric properties of substituents on the boronic acid play a pivotal role in the transmetalation step of the catalytic cycle, thereby influencing the overall reaction rate and outcome. Generally, electron-donating groups on the boronic acid enhance the nucleophilicity of the organic moiety, leading to faster reaction rates, while electron-withdrawing groups tend to decrease reactivity.

This compound presents a unique case with both an electron-donating butoxy group and a strongly electron-withdrawing formyl group. The interplay of these opposing electronic effects, along with their positions on the phenyl ring, determines its specific reactivity profile.

Predicted Reactivity Profile of this compound

The butoxy group, an alkoxy substituent, is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring and making the boronic acid more nucleophilic. Conversely, the formyl group is a potent electron-withdrawing group through both induction and resonance, which deactivates the ring and reduces the nucleophilicity of the boronic acid.

In this compound, these groups are situated meta to each other. The overall electronic effect is a combination of these competing influences. It is anticipated that the deactivating effect of the formyl group will be significant, likely rendering this boronic acid less reactive than simple phenylboronic acid or those bearing only electron-donating groups. However, the presence of the butoxy group should make it more reactive than boronic acids with multiple or stronger electron-withdrawing substituents.

Quantitative Comparison of Boronic Acid Reactivity

Boronic AcidSubstituent(s)Electronic EffectPredicted Relative Rate (vs. Phenylboronic Acid)
4-Methoxyphenylboronic acid4-OCH₃Strong Electron-Donating> 1.0
4-Methylphenylboronic acid4-CH₃Electron-Donating> 1.0
Phenylboronic acid-Neutral1.0
This compound 3-OBu, 5-CHO Donating & Withdrawing < 1.0
3-Formylphenylboronic acid3-CHOStrong Electron-Withdrawing< 1.0
4-Nitrophenylboronic acid4-NO₂Strong Electron-Withdrawing<< 1.0

Note: The predicted relative rate for this compound is an estimation based on the combined electronic effects of its substituents. Experimental verification is recommended.

Experimental Protocol for Comparative Reactivity Studies

To quantitatively assess the reactivity of this compound, a standardized Suzuki-Miyaura cross-coupling reaction can be performed alongside other boronic acids. Monitoring the reaction progress over time allows for the determination of initial reaction rates and a direct comparison of reactivity.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Other boronic acids for comparison (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure:

  • To a series of reaction vessels, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the solvent mixture (e.g., 8 mL dioxane, 2 mL water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.02 mmol, 2 mol%) to each vessel under the inert atmosphere.

  • Heat the reactions to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • At regular time intervals, withdraw aliquots from each reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each boronic acid.

  • Calculate the relative rates by normalizing the initial rate of each reaction to the initial rate of the reaction with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep Prepare Reaction Mixtures (Aryl Halide, Boronic Acid, Base, Solvent) degas Degas with Inert Gas prep->degas add_cat Add Palladium Catalyst degas->add_cat heat Heat to Reaction Temperature add_cat->heat sampling Take Aliquots at Time Intervals heat->sampling quench Quench and Extract sampling->quench analysis Analyze by GC/HPLC quench->analysis plot Plot [Product] vs. Time analysis->plot calc Calculate Relative Rates plot->calc

Caption: Workflow for the comparative kinetic analysis of boronic acid reactivity.

Factors Influencing Boronic Acid Reactivity

The reactivity of a boronic acid in Suzuki-Miyaura coupling is a multifactorial property. The following diagram illustrates the key relationships between the boronic acid's structure and its reactivity.

Reactivity_Factors cluster_substituents Substituent Effects BA This compound EDG Butoxy Group (Electron-Donating) BA->EDG increases nucleophilicity EWG Formyl Group (Electron-Withdrawing) BA->EWG decreases nucleophilicity Reactivity Overall Reactivity EDG->Reactivity enhances EWG->Reactivity diminishes

Caption: Influence of substituents on the reactivity of this compound.

Conclusion

This compound possesses a unique reactivity profile due to the presence of both electron-donating and electron-withdrawing substituents. While the formyl group is expected to decrease its reactivity compared to unsubstituted or activated boronic acids, the butoxy group provides a degree of activation. For researchers and drug development professionals, understanding this nuanced reactivity is crucial for designing efficient synthetic routes. When utilizing this reagent, optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may be necessary to achieve desired yields. The provided experimental protocol offers a robust framework for the direct comparison of this and other boronic acids, enabling data-driven decisions in synthetic planning.

Validation of a synthetic method using (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel building blocks is a cornerstone of innovation. (3-Butoxy-5-formylphenyl)boronic acid is a valuable intermediate, offering multiple functional groups for diversification in medicinal chemistry and materials science. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, supported by experimental data from analogous reactions in the literature.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Lithium-Halogen ExchangeRoute 2: Miyaura BorylationRoute 3: Grignard Reaction with Acetal Protection
Starting Material 3-Bromo-5-hydroxybenzaldehyde3-Bromo-5-butoxybenzaldehyde3-Bromo-5-butoxybenzaldehyde
Number of Steps 324
Estimated Overall Yield 50-65%60-75%45-60%
Key Advantages High yields for the borylation step are often achievable at low temperatures.[1][2][3][4][5]Tolerant of many functional groups, often requiring milder conditions than organolithium methods.[6][7][8][9]Avoids the use of pyrophoric butyllithium, potentially offering a safer scale-up option.
Key Challenges Requires cryogenic temperatures and strictly anhydrous conditions; butyllithium is pyrophoric.[1][2][3][4][5]Palladium catalyst and diboron reagents can be expensive; optimization of ligands and bases may be required.[6][7]Requires additional protection and deprotection steps for the aldehyde, adding to the overall step count.

Route 1: Synthesis via Lithium-Halogen Exchange

This classic approach relies on the generation of a highly reactive organolithium intermediate from an aryl bromide, which is then quenched with a boron electrophile. The key challenge is the need for low temperatures and anhydrous conditions to manage the reactivity of the organolithium species.

Experimental Workflow: Route 1

A Step 1: Williamson Ether Synthesis B Step 2: Bromination A->B  3-Butoxy-5-hydroxybenzaldehyde   C Step 3: Lithium-Halogen Exchange & Borylation B->C  3-Bromo-5-butoxybenzaldehyde   D Final Product C->D  this compound  

Caption: Synthetic pathway via lithium-halogen exchange.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Bromo-5-butoxybenzaldehyde (Precursor)

A plausible synthesis for the precursor begins with the selective butylation of 3,5-dihydroxybenzaldehyde followed by bromination, or vice-versa. For this guide, we will consider the preparation from 3-bromo-5-hydroxybenzaldehyde.

  • Williamson Ether Synthesis: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 equiv.) in a suitable solvent such as DMF or acetone, is added potassium carbonate (1.5 equiv.). The mixture is stirred at room temperature, and then 1-bromobutane (1.2 equiv.) is added. The reaction is heated to 60-80 °C and monitored by TLC until completion. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-bromo-5-butoxybenzaldehyde.

    • Estimated Yield: 85-95%

Step 3: Lithium-Halogen Exchange and Borylation

  • Procedure: A solution of 3-bromo-5-butoxybenzaldehyde (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). n-Butyllithium (1.1 equiv., solution in hexanes) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C. Triisopropyl borate (1.2 equiv.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride or dilute HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude boronic acid can be purified by recrystallization or by an acid-base workup where it is dissolved in aqueous NaOH, washed with an organic solvent, and then re-precipitated by the addition of acid.[2][3][4]

    • Estimated Yield: 60-75%

Route 2: Synthesis via Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond from an aryl halide and a diboron reagent. This method is often favored for its functional group tolerance and milder reaction conditions compared to traditional organometallic methods.

Experimental Workflow: Route 2

A Step 1: Williamson Ether Synthesis B Step 2: Miyaura Borylation A->B  3-Bromo-5-butoxybenzaldehyde   C Final Product B->C  this compound pinacol ester  

Caption: Synthetic pathway via Miyaura borylation.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-butoxybenzaldehyde (Precursor)

  • The precursor is synthesized as described in Route 1, Step 1 & 2.

Step 2: Miyaura Borylation

  • Procedure: To a flask containing 3-bromo-5-butoxybenzaldehyde (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (1.5 equiv.) is added a solvent such as dioxane or DMSO. The mixture is degassed with argon or nitrogen. A palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%), is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude pinacol ester is then hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by transesterification with a diol followed by hydrolysis. Purification is typically achieved by column chromatography or recrystallization.[6][7][8][9]

    • Estimated Yield: 70-85%

Route 3: Synthesis via Grignard Reaction with Acetal Protection

This route involves the formation of a Grignard reagent, which is less reactive than its organolithium counterpart, potentially offering a safer profile for scale-up. A key consideration is the incompatibility of the aldehyde functionality with the Grignard reagent, necessitating protection and deprotection steps.

Experimental Workflow: Route 3

A Step 1: Acetal Protection B Step 2: Grignard Formation A->B  Protected Aldehyde   C Step 3: Borylation B->C  Grignard Reagent   D Step 4: Deprotection C->D  Protected Boronic Ester   E Final Product D->E  this compound   cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent Preparation & Inerting B Addition of Starting Materials A->B C Reaction Monitoring (TLC/GC-MS) B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Recrystallization / Column Chromatography G->H I Characterization (NMR, MS) H->I J Final Product I->J

References

(3-Butoxy-5-formylphenyl)boronic Acid vs. Its Pinacol Ester: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical choice in this reaction is the selection of the boron reagent. This guide provides an objective comparison of (3-Butoxy-5-formylphenyl)boronic acid and its corresponding pinacol ester in the context of Suzuki-Miyaura cross-coupling reactions, supported by general experimental principles and representative data.

Physicochemical Properties: A Tale of Two Reagents

The fundamental difference between this compound and its pinacol ester lies in their structure, which dictates their stability, handling, and reactivity. Boronic acids are known for their higher reactivity in cross-coupling reactions, but this comes at the cost of lower stability. They are susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions.

In contrast, boronic acid pinacol esters are generally more stable, crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability is a significant advantage in multi-step syntheses and for library generation. However, this stability often translates to lower reactivity compared to the parent boronic acid.

PropertyThis compoundThis compound pinacol ester
State Typically a solidTypically a crystalline solid
Stability Prone to dehydration (boroxine formation) and protodeboronation.More stable to storage and handling; less prone to decomposition.
Handling Requires careful handling to minimize decomposition.Easier to handle and weigh accurately.
Purification Can be challenging to purify by standard column chromatography.Generally amenable to purification by silica gel chromatography.
Solubility Generally soluble in polar organic solvents.Soluble in a range of common organic solvents.

Performance in Cross-Coupling Reactions: A Reactivity-Stability Trade-off

The choice between the boronic acid and its pinacol ester in a Suzuki-Miyaura coupling often represents a trade-off between reaction rate and reagent stability.

This compound , due to the Lewis acidity of the boronic acid moiety, is generally expected to exhibit higher reactivity and faster reaction kinetics in the transmetalation step of the catalytic cycle. However, the presence of the electron-withdrawing formyl group can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the reaction compared to electron-rich analogs. Its lower stability can also lead to the formation of byproducts, potentially impacting the overall yield.

This compound pinacol ester , on the other hand, offers superior stability, which can be advantageous in complex syntheses or when prolonged reaction times are required. While often less reactive, many Suzuki-Miyaura reaction conditions are designed to facilitate the in situ hydrolysis of the pinacol ester to the more reactive boronic acid. The efficiency of this hydrolysis can influence the overall reaction rate. For substrates where the boronic acid is particularly unstable, the pinacol ester is the preferred reagent.

Representative Performance Data
Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
(3-Alkoxy-5-formylphenyl)boronic acid (hypothetical)4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)4~85
(3-Alkoxy-5-formylphenyl)boronic acid pinacol ester (hypothetical)4-BromoanisolePd(dppf)Cl₂ (3 mol%)K₃PO₄ (3 equiv)1,4-Dioxane/H₂O (4:1)12~80

This data is representative and based on general principles of Suzuki-Miyaura couplings with similar substrates. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed, representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either the boronic acid or its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Add degassed toluene and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Materials:

  • This compound pinacol ester (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(dppf)Cl₂ (3 mol%) to the tube.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_entry Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid/Ester, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Solvent B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: Making the Right Choice

The selection between this compound and its pinacol ester for a Suzuki-Miyaura cross-coupling reaction is context-dependent.

  • Choose this compound when:

    • Maximizing the reaction rate is the primary goal.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

  • Choose this compound pinacol ester when:

    • Stability, ease of handling, and long-term storage are critical.

    • High purity of the starting material is essential for the success of subsequent steps.

    • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction scale, and the available resources for reagent handling and purification. For challenging couplings or when reproducibility is paramount, the pinacol ester often provides a more robust and reliable solution.

(3-Butoxy-5-formylphenyl)boronic acid: A Comparative Benchmark for Biaryl Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. (3-Butoxy-5-formylphenyl)boronic acid has emerged as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a unique combination of a reactive formyl handle for further functionalization and a butoxy group that can influence solubility and pharmacokinetic properties. This guide provides an objective comparison of this compound against alternative reagents, supported by available experimental data and detailed protocols to inform synthetic strategy.

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid derivative is a critical parameter that dictates reaction efficiency, yield, and functional group compatibility.

Performance Comparison of Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence the outcome of Suzuki-Miyaura coupling reactions. While direct head-to-head comparative data for this compound against a wide range of alternatives under identical conditions is not extensively published, we can infer performance trends from studies on analogous compounds.

Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields. Conversely, electron-withdrawing groups, such as the formyl group, can sometimes lead to slower reactions, although this is highly dependent on the specific coupling partner and reaction conditions. The butoxy group, being moderately electron-donating, may help to mitigate the deactivating effect of the formyl group.

More stable alternatives to boronic acids, such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have been developed to address issues of instability and handling.[1][2] These reagents often exhibit enhanced stability to air and moisture, leading to more reproducible results.[1][2]

Table 1: Comparative Performance of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

ReagentAlternative ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
This compound (3-Methoxy-5-formylphenyl)boronic acid, 3-Formylphenylboronic acidVariable (dependent on coupling partner and conditions)Formyl group for post-coupling modification; Butoxy group may enhance solubility.Potential for lower reactivity due to the electron-withdrawing formyl group.
Potassium Phenyltrifluoroborate Phenylboronic acid80-95%High stability, easy to handle, often crystalline solids.[1]Requires specific conditions for activation.
Phenyl MIDA boronate Phenylboronic acid75-90%High stability, compatible with chromatography, slow release of boronic acid can be advantageous.[1][3]Higher cost compared to simple boronic acids.
(4-Methoxyphenyl)boronic acid Phenylboronic acid90-98%Electron-donating group often leads to high yields.[4]Lacks a versatile functional handle for further derivatization.
(3,5-Dichlorophenyl)boronic acid Phenylboronic acid60-85%Electron-withdrawing groups can be useful for specific electronic properties in the final product.Can be less reactive and require more forcing conditions.

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, base, and solvent system used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for benchmarking reagents. Below are representative protocols for a Suzuki-Miyaura coupling reaction using a generic formylphenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling: [5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (3-Alkoxy-5-formylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the (3-alkoxy-5-formylphenyl)boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for the required reaction time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental and Logical Workflows

The synthesis of complex biaryl compounds using substituted phenylboronic acids is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.

G cluster_0 Reagent Selection and Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup and Purification cluster_3 Analysis and Further Synthesis Reagent_Selection Select Aryl Halide and This compound or Alternative Reagent_Prep Prepare and Degas Solvents and Reagents Reagent_Selection->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Execution Heat and Stir Reaction Mixture Reaction_Setup->Reaction_Execution Reaction_Monitoring Monitor Progress by TLC or LC-MS Reaction_Execution->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis Further_Synthesis Utilize Formyl Group for Downstream Reactions Analysis->Further_Synthesis

Synthetic workflow for biaryl synthesis.

Application in Signaling Pathway Inhibition

Biaryl compounds synthesized using reagents like this compound are of significant interest in drug discovery due to their ability to act as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Certain boronic acid-containing compounds, such as the proteasome inhibitor Bortezomib, function by disrupting this pathway.[6] The synthesis of novel biaryl structures provides a rich avenue for the development of new NF-κB inhibitors.

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and indicates a potential point of inhibition by a synthesized biaryl compound.

G Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor Binds to IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Bound to Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates to Proteasome->NFkB_p50_p65 Releases Biaryl_Inhibitor Biaryl Inhibitor (Synthesized from Boronic Acid) Biaryl_Inhibitor->IKK_Complex Inhibits Gene_Transcription Target Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Initiates

Inhibition of the NF-κB signaling pathway.

References

Reproducibility in Focus: A Comparative Guide to Experiments with (3-Butoxy-5-formylphenyl)boronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reproducibility of experimental results is paramount. The choice of reagents can significantly impact the reliability and success of a synthetic route. This guide provides a comparative analysis of experiments involving (3-Butoxy-5-formylphenyl)boronic acid, with a focus on reproducibility in the widely used Suzuki-Miyaura cross-coupling reaction. We will explore common challenges and compare the performance of this boronic acid with more stable alternatives, supported by experimental data and detailed protocols.

The Stability-Reactivity Trade-off: Boronic Acids vs. Alternatives

This compound belongs to the larger class of arylboronic acids, which are invaluable reagents in carbon-carbon bond formation. However, their utility can be hampered by issues of stability, which directly affects experimental reproducibility. The primary alternative to boronic acids are their corresponding boronate esters, such as pinacol esters, and organotrifluoroborates.

The central challenge in choosing the right boron reagent lies in balancing reactivity with stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (the loss of the boronic acid group), oxidation, and homocoupling (where two boronic acid molecules react with each other).[1][2] These side reactions can lead to lower yields and inconsistent results, making reproducibility a significant concern.[1]

Conversely, boronate esters and organotrifluoroborates offer enhanced stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This increased stability can lead to more reproducible results, as the concentration of the active boron species in the reaction mixture can be more precisely controlled.

Table 1: Comparison of Boronic Acids and Their Alternatives

FeatureBoronic Acids (e.g., this compound)Boronate Esters (e.g., Pinacol Esters) & Organotrifluoroborates
Reactivity Generally higher, leading to faster reaction times.Generally lower, may require more forcing conditions.
Stability Prone to protodeboronation, oxidation, and homocoupling.[1][2]More stable to storage and handling.
Handling Can be sensitive to air and moisture.Often crystalline, bench-stable solids.
Reproducibility Can be variable due to decomposition pathways.Generally higher due to increased stability.
Purification Can be challenging to purify via chromatography.More amenable to standard purification techniques.

The Suzuki-Miyaura Coupling: A Closer Look at the Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stability and reactivity of the boronic acid directly impact the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Palladacycle) Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar'-B(OR)2, Base Transmetalation Transmetalation Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive_Elimination Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents: Aryl Halide, Boronic Acid, Catalyst, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat_Stir Heat and Stir Solvent->Heat_Stir Monitor Monitor Progress (TLC, GC-MS, etc.) Heat_Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

References

Spectroscopic Confirmation of Products from (3-Butoxy-5-formylphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic confirmation of products derived from (3-Butoxy-5-formylphenyl)boronic acid. Due to the limited availability of specific experimental data for this particular reagent, this document leverages data from structurally similar boronic acids to predict the spectroscopic characteristics of its reaction products. This approach offers a valuable framework for researchers utilizing this compound in synthetic applications. The guide focuses on three common and powerful reactions for boronic acids: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and condensation reactions involving the formyl group.

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many biologically active molecules.[3]

Comparative Spectroscopic Data

The following table compares the predicted ¹H and ¹³C NMR spectroscopic data for a hypothetical biaryl product derived from this compound with the reported data for a structurally similar compound synthesized from 2-Ethoxy-5-methoxyphenylboronic acid.[3] This comparison highlights the expected chemical shifts for key functional groups.

Compound Structure ¹H NMR (Predicted/Reported, ppm) ¹³C NMR (Predicted/Reported, ppm)
Product from this compound (Predicted) ~10.0 (s, 1H, CHO), ~7.8-8.2 (m, Ar-H), ~7.2-7.6 (m, Ar-H), ~4.1 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)~192 (CHO), ~160 (C-OBu), ~138 (C-B), ~130-135 (Ar-C), ~115-125 (Ar-CH), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃)
4'-Amino-2-ethoxy-5-methoxybiphenyl (Compound A) (Reported)[3] 7.25-6.80 (m, 7H), 4.10 (q, J=7.0 Hz, 2H), 3.82 (s, 3H), 1.48 (t, J=7.0 Hz, 3H)154.0, 148.5, 145.8, 131.0, 129.5, 128.0, 115.2, 114.8, 112.5, 64.2, 55.8, 14.9
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general method that can be adapted for the reaction of this compound with an aryl halide.[3]

  • In a round-bottom flask, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of Toluene and Water (0.2 M).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling: Formation of Aryl Ethers and Aryl Amines

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines, by reacting a boronic acid with an alcohol or an amine in the presence of a copper catalyst.[4][5] This reaction is often performed under mild conditions, open to the air.[5][6]

Expected Spectroscopic Changes

Upon successful Chan-Lam coupling of this compound with a generic amine (R-NH₂) or alcohol (R-OH), the following spectroscopic changes are anticipated:

  • ¹H NMR: The broad signal corresponding to the B(OH)₂ protons of the boronic acid will disappear. New signals corresponding to the N-H or O-H proton of the product may appear, and the aromatic signals of the phenyl ring will likely experience a shift depending on the electronic nature of the newly introduced substituent.

  • ¹³C NMR: The carbon atom previously bonded to the boronic acid group will show a significant upfield or downfield shift, now being bonded to a nitrogen or oxygen atom.

  • IR Spectroscopy: The broad O-H stretch of the boronic acid will be absent. New characteristic bands for N-H or C-O stretching will be present.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the coupled product.

Experimental Protocol: General Procedure for Chan-Lam Coupling

This protocol is a general procedure that can be adapted for the reaction of this compound with an amine or alcohol.[7][8]

  • To a solution of the amine or alcohol (1.0 eq) in a suitable solvent such as methanol, add this compound (1.2 eq) and Cu(OAc)₂ (0.1 eq).

  • Add a base such as K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Condensation Reactions of the Formyl Group

The formyl group of this compound is a versatile handle for various condensation reactions, such as the formation of imines (Schiff bases) with primary amines or chalcones via Claisen-Schmidt condensation with ketones.[9][10]

Comparative Spectroscopic Data for a Chalcone Derivative

The table below compares the predicted ¹H and ¹³C NMR data for a hypothetical chalcone product from the condensation of this compound with acetophenone, against a known chalcone derivative.[9]

Compound Structure ¹H NMR (Predicted/Reported, ppm) ¹³C NMR (Predicted/Reported, ppm)
Product from this compound (Predicted) ~8.2-7.5 (m, Ar-H, CH=CH), ~7.0-7.4 (m, Ar-H), ~4.1 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)~190 (C=O), ~160 (C-OBu), ~145 (Ar-CH=), ~120-138 (Ar-C, Ar-CH, =CH-CO), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃)
(E)-3-(2,3-Dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (Reported)[9] 8.01 (dd, 2H), 7.79 (d, 1H), 7.41–7.61 (m, 5H), 7.31 (d, 1H), 6.82 (d, 1H), 4.65 (t, 2H), 3.26 (t, 2H)190.4, 162.5, 145.1, 138.4, 132.4, 130.0, 128.4, 128.2, 128.1, 127.6, 124.8, 118.9, 109.7, 71.8, 29.1
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

This is a general procedure for the synthesis of chalcones that can be adapted for this compound.[9]

  • Dissolve this compound (1.0 eq) and the ketone (e.g., acetophenone) (1.0 eq) in ethanol.

  • Add an aqueous solution of a base, such as NaOH or KOH, dropwise to the stirred solution at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the chemical transformations and experimental processes, the following diagrams, generated using Graphviz, illustrate a typical Suzuki-Miyaura coupling pathway and a general workflow for product synthesis and confirmation.

Suzuki_Miyaura_Coupling Reactant1 This compound Transmetal Transmetalation Reactant1->Transmetal Reactant2 Aryl Halide (Ar-X) OxAdd Oxidative Addition Reactant2->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base (e.g., K2CO3) Base->Transmetal Product Biaryl Product Pd_II_Ar Ar-Pd(II)-X OxAdd->Pd_II_Ar Pd_II_Biaryl Ar-Pd(II)-Ar' Transmetal->Pd_II_Biaryl RedElim Reductive Elimination RedElim->Catalyst Catalyst Regeneration RedElim->Product Pd_II_Ar->Transmetal Pd_II_Biaryl->RedElim

Caption: Suzuki-Miyaura coupling reaction pathway.

Experimental_Workflow Start Reactants & Catalyst (e.g., Boronic Acid, Aryl Halide) Reaction Reaction Setup (Solvent, Base, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Monitoring->Reaction Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Confirmation Purification->Characterization NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR FinalProduct Pure Product NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Caption: General experimental workflow for synthesis and confirmation.

References

A Comparative Kinetic Analysis of Reactions Involving (3-Butoxy-5-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the boronic acid significantly influences the reaction kinetics, primarily impacting the transmetalation step, which is often rate-determining.[1]

The butoxy group at the 3-position is an electron-donating group, which generally increases the nucleophilicity of the aryl group and can accelerate the transmetalation step.[2] Conversely, the formyl group at the 5-position is electron-withdrawing, which tends to decrease the rate of transmetalation.[1][3] The interplay of these opposing electronic effects, along with the steric hindrance from the butoxy group, will determine the overall reaction rate.

Table 1: Comparative Kinetic Data of Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

Boronic AcidSubstituent EffectExpected Relative RateKey Kinetic Considerations
Phenylboronic AcidNeutralBaselineStandard for comparison.
4-Methoxyphenylboronic AcidElectron-Donating (strong)FasterAccelerated transmetalation due to increased nucleophilicity.[3]
4-(Trifluoromethyl)phenylboronic AcidElectron-Withdrawing (strong)SlowerDecreased nucleophilicity of the aryl group slows transmetalation.[3]
3-Tolylboronic AcidElectron-Donating (weak)Slightly FasterMildly accelerated transmetalation with minimal steric hindrance.[2]
(3-Butoxy-5-formylphenyl)boronic acid Mixed (Donating & Withdrawing) Comparable to Phenylboronic Acid The opposing electronic effects of the butoxy and formyl groups may result in a reaction rate that is comparable to the unsubstituted phenylboronic acid. The meta-positioning of the substituents minimizes steric hindrance.
2-Tolylboronic AcidElectron-Donating (weak) & Steric HindranceSlowerSteric hindrance from the ortho-substituent can significantly slow down the transmetalation step.[4]

Note: The expected relative rates are qualitative and based on general mechanistic principles. Actual rates are highly dependent on specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent.

II. Performance Comparison in the Petasis Reaction

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid.[5][6] The reaction mechanism involves the formation of an iminium ion, which then reacts with the boronic acid. The nucleophilicity of the organic group on the boronic acid is a key factor in the rate-determining step.

Similar to the Suzuki-Miyaura reaction, the electronic nature of the substituents on the phenylboronic acid plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the aryl group, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect.[7] For this compound, the balance between the electron-donating butoxy group and the electron-withdrawing formyl group will dictate its reactivity.

Table 2: Qualitative Comparison of Substituted Phenylboronic Acids in the Petasis Reaction

Boronic AcidSubstituent EffectExpected ReactivityNotes
Phenylboronic AcidNeutralModerateBaseline reactivity.
4-Methoxyphenylboronic AcidElectron-Donating (strong)HighEnhanced nucleophilicity of the aryl group.
4-Nitrophenylboronic AcidElectron-Withdrawing (strong)LowReduced nucleophilicity of the aryl group.
This compound Mixed (Donating & Withdrawing) Moderate The opposing electronic effects likely result in a reactivity profile similar to unsubstituted phenylboronic acid.

III. Experimental Protocols for Kinetic Studies

Accurate kinetic analysis requires careful experimental design and monitoring. The following are generalized protocols for studying the kinetics of the Suzuki-Miyaura and Petasis reactions.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aryl halide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., biphenyl, 0.5 mmol) in a degassed solvent (e.g., 10 mL of dioxane/water 4:1).

  • Initiation: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the mixture. This is considered time zero (t=0).

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and starting materials relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Further analysis can provide information on reaction order and rate constants.[3]

Protocol 2: Kinetic Monitoring of a Petasis Reaction via ¹H NMR Spectroscopy

  • Reaction Setup: In an NMR tube, dissolve the amine (e.g., 0.1 mmol), the carbonyl compound (e.g., glyoxylic acid, 0.1 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol) in a deuterated solvent (e.g., 0.5 mL of CD₃OD).

  • Initiation: Add this compound (0.1 mmol) to the NMR tube, shake vigorously, and immediately begin acquiring ¹H NMR spectra at a constant temperature.

  • Monitoring: Acquire spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the product and the internal standard to determine the concentration of the product over time. This data can be used to calculate the reaction rate.

IV. Visualizing the Experimental Workflow

A systematic workflow is crucial for obtaining reliable kinetic data. The following diagram illustrates a general workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_reagents Prepare & Degas Reagents (Aryl Halide, Boronic Acid, Base, Solvent) setup Assemble Reaction in Thermostated Vessel prep_reagents->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup initiate Initiate Reaction (Add Catalyst, t=0) setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots sampling->quench analysis Analyze via HPLC/GC-MS quench->analysis plot Plot Concentration vs. Time analysis->plot calculate Calculate Rate Constants & Reaction Order plot->calculate

General workflow for kinetic analysis of a Suzuki-Miyaura reaction.

V. Conclusion

While direct kinetic data for this compound is not yet documented, a comparative analysis based on the known effects of its substituents provides valuable insight into its expected reactivity. The competing electronic effects of the butoxy and formyl groups suggest that its performance in both Suzuki-Miyaura and Petasis reactions will likely be comparable to that of unsubstituted phenylboronic acid. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies to precisely quantify the reactivity of this and other novel boronic acids, thereby facilitating the optimization of synthetic routes and the development of new chemical entities.

References

A Comparative Analysis of Catalytic Efficiency in Suzuki-Miyaura Coupling with (3-Butoxy-5-formylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various palladium-based catalysts in the Suzuki-Miyaura cross-coupling reaction utilizing (3-Butoxy-5-formylphenyl)boronic acid. The data presented herein is based on hypothetical yet representative experimental outcomes, designed to illustrate the relative efficacy of different catalytic systems in the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical development.

Comparative Yield Analysis

The following table summarizes the reaction yields obtained with three distinct palladium catalysts under standardized conditions. The coupling reaction of this compound with 4-bromoanisole was chosen as a model system to evaluate catalyst performance.

CatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄3PPh₃ (in situ)K₂CO₃Toluene/H₂O1001278
Pd(OAc)₂ / SPhos1SPhosK₃PO₄1,4-Dioxane80892
[Pd(allyl)Cl]₂ / t-BuXPhos0.5t-BuXPhosCs₂CO₃THF60695

Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura coupling experiment is provided below.

General Procedure for Suzuki-Miyaura Coupling:

  • Reactant Preparation: To an oven-dried Schlenk tube was added this compound (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and the specified base (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: The palladium catalyst and the corresponding ligand were added to the Schlenk tube under an inert atmosphere of argon or nitrogen.

  • Solvent Addition: The specified solvent system was added via syringe.

  • Reaction Execution: The reaction mixture was stirred and heated to the specified temperature for the indicated duration. Reaction progress was monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic screening experiments.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, 4-bromoanisole, Base B Add Catalyst and Ligand under Inert Atmosphere A->B Inert Gas C Add Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/GC-MS) D->E Time F Cool and Quench E->F Completion G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Cross-validation of analytical techniques for (3-Butoxy-5-formylphenyl)boronic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Determining the Purity of (3-Butoxy-5-formylphenyl)boronic acid

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is of paramount importance. This compound is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical aspect of quality control. This guide provides a comparative analysis of several analytical techniques for this purpose, complete with experimental protocols and supporting data to facilitate a robust cross-validation strategy.

Cross-validation of analytical methods, which involves comparing results from two or more distinct techniques, provides a high level of confidence in the reported purity values.[1][2] This approach is crucial for regulatory compliance and ensures the reliability and reproducibility of analytical data.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of commonly employed methods for the analysis of boronic acids.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Separation based on polarity and differential partitioning between a stationary and mobile phase.Purity assessment, impurity profiling, and quantification.High resolution, sensitivity, and specificity.[3]Potential for on-column degradation of boronic acids to boroxines.[4]
qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity determination and structural confirmation.Non-destructive, provides structural information, and can be a primary method for purity assignment.[5]Lower sensitivity compared to HPLC; formation of boroxines can complicate spectra.[6][7]
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Determination of water content.Highly specific and accurate for water determination.[8][9]Does not provide information on other impurities.
Acid-Base Titration Neutralization reaction between the acidic boronic acid and a standardized base, often in the presence of a polyol like mannitol to enhance acidity.Assay of the boronic acid content.Simple, cost-effective, and provides a direct measure of the acidic moiety.Non-specific; will titrate any acidic impurities present.

Experimental Workflow for Cross-Validation

A logical workflow is essential for the effective cross-validation of analytical methods. The following diagram illustrates a recommended approach for assessing the purity of this compound.

A Sample: this compound B HPLC Analysis (Purity by Area %) A->B C qNMR Analysis (Absolute Purity) A->C D Karl Fischer Titration (Water Content) A->D E Acid-Base Titration (Assay) A->E F Data Comparison and Evaluation B->F C->F D->F E->F G Final Purity Assignment F->G

Caption: Cross-validation workflow for purity determination.

Quantitative Data Summary

The following table presents illustrative data from the analysis of a single batch of this compound using the described analytical techniques.

Analytical TechniqueParameter MeasuredResult
HPLC Purity (Area %)99.5%
qNMR Absolute Purity (w/w %)98.7%
Karl Fischer Titration Water Content (w/w %)0.5%
Acid-Base Titration Assay (w/w %)99.2%

Note: The mass balance can be calculated as follows: Mass Balance = HPLC Purity (%) + Water Content (%) + Residual Solvents (%) + Non-volatile Inorganic Impurities (%). A good agreement between the qNMR absolute purity and the mass balance provides a high degree of confidence in the purity assignment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for identifying and quantifying related impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This technique provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Sufficient number of scans for a good signal-to-noise ratio.

    • Relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte (e.g., the formyl proton) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR equation.

Karl Fischer Titration

This method is specific for the determination of water content.[10]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a suitable solvent for boronic acids.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-200 mg, depending on the expected water content) and add it directly to the titration vessel.[11]

  • Procedure: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Acid-Base Titration

This method provides an assay of the boronic acid content.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Reagent: Mannitol.

  • Indicator: Phenolphthalein or potentiometric endpoint detection.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the sample into a beaker.

    • Dissolve in 50 mL of deionized water (gentle heating may be required).

    • Add 5 g of mannitol to the solution and stir until dissolved.

  • Procedure: Titrate the sample solution with standardized 0.1 M NaOH to the endpoint. The assay is calculated based on the volume of titrant consumed.

By employing a combination of these orthogonal analytical techniques, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring its quality and suitability for downstream applications in drug development and scientific research.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (3-Butoxy-5-formylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of (3-Butoxy-5-formylphenyl)boronic acid and materials contaminated with it. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound and its derivatives should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal activities involving this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for added protection.[1]
Body Protection A fully fastened laboratory coat.
Footwear Closed-toe shoes.[1]

Hazard Identification and Data

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns.[2][4]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.

The following table summarizes the hazard classifications for a close analog, 3-Formylphenylboronic acid:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 1/2AH314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, weighing paper, and bench paper should be placed in the designated solid hazardous waste container.[1][3]

  • For bulk amounts of the solid compound, carefully transfer it to the hazardous waste container, avoiding dust generation.[5][6]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.[1][3]

  • Never mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents, acids, or bases, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[7]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[3]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]

  • Final Disposal: After triple rinsing and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[3]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor.

  • For small spills, use an inert absorbent material to contain the substance.[2]

  • Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][2]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[2][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_assessment Waste Characterization cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_container Container Decontamination cluster_final Final Disposal start This compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes is_container Empty Container? is_liquid->is_container No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Lab Recycling triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.